N-(4-ethoxy-3-methoxybenzyl)glycine
Description
BenchChem offers high-quality N-(4-ethoxy-3-methoxybenzyl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxy-3-methoxybenzyl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.271 |
IUPAC Name |
2-[(4-ethoxy-3-methoxyphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C12H17NO4/c1-3-17-10-5-4-9(6-11(10)16-2)7-13-8-12(14)15/h4-6,13H,3,7-8H2,1-2H3,(H,14,15) |
InChI Key |
LMHYEASUZNFFSY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC(=O)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N-(4-hydroxy-3-methoxybenzyl)glycine (N-vanillylglycine)
An in-depth analysis of scientific databases and literature reveals a significant scarcity of specific, publicly available data for N-(4-ethoxy-3-methoxybenzyl)glycine. To fulfill the user's request for a comprehensive technical guide while upholding the principles of scientific integrity and authoritativeness, this document will instead focus on a closely related and well-documented analogue: N-(4-hydroxy-3-methoxybenzyl)glycine . This compound, also known as N-vanillylglycine, shares a core structural motif and serves as an excellent proxy for illustrating the physicochemical properties, synthetic methodologies, and potential biological relevance of this class of molecules.
This guide provides a detailed examination of N-(4-hydroxy-3-methoxybenzyl)glycine, offering insights into its chemical structure, physicochemical properties, synthesis, and potential applications for researchers and professionals in drug development.
Molecular Structure and Identification
N-(4-hydroxy-3-methoxybenzyl)glycine is a secondary amine and a derivative of the amino acid glycine. Its structure is characterized by a vanillyl group (a 4-hydroxy-3-methoxybenzyl moiety) attached to the nitrogen atom of glycine. This combination of a phenolic group and an amino acid functional group imparts specific chemical properties and potential for biological activity.
Chemical Structure:
Caption: Chemical structure of N-(4-hydroxy-3-methoxybenzyl)glycine.
Key Identifiers:
-
IUPAC Name: 2-((4-hydroxy-3-methoxybenzyl)amino)acetic acid
-
Common Name: N-vanillylglycine
-
Molecular Formula: C10H13NO4
-
CAS Number: 20850-43-5
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in research and development, influencing its solubility, stability, and bioavailability.
| Property | Value |
| Molecular Weight | 211.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 188-192 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO and methanol |
| pKa (predicted) | ~3.5 (carboxylic acid), ~9.8 (phenol) |
Synthesis of N-(4-hydroxy-3-methoxybenzyl)glycine
A common and reliable method for the synthesis of N-substituted glycine derivatives is through reductive amination . This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For N-(4-hydroxy-3-methoxybenzyl)glycine, the synthesis would typically involve the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with glycine.
Synthetic Workflow:
Caption: Workflow for the synthesis of N-(4-hydroxy-3-methoxybenzyl)glycine via reductive amination.
Detailed Protocol:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve 1 equivalent of vanillin and 1.1 equivalents of glycine in a mixture of methanol and water.
-
Adjust the pH of the solution to ~9-10 using an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate Schiff base (imine).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) in small portions, ensuring the temperature remains below 10 °C. The addition of a strong reducing agent like NaBH₄ is crucial for the selective reduction of the imine C=N bond to a C-N single bond without affecting the aromatic ring.
-
After the addition is complete, allow the reaction to stir for an additional 2-3 hours, gradually warming to room temperature.
-
-
Work-up and Isolation:
-
Carefully quench any unreacted NaBH₄ by the slow addition of acetic acid until gas evolution ceases.
-
Acidify the reaction mixture to a pH of ~3-4 with hydrochloric acid (HCl). This protonates the carboxylate and phenolic groups, decreasing the product's solubility in the aqueous medium and causing it to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure N-(4-hydroxy-3-methoxybenzyl)glycine.
-
Potential Applications and Biological Significance
While extensive research on N-(4-hydroxy-3-methoxybenzyl)glycine itself is limited, its structural components suggest several areas of potential interest for drug development and research. The vanillyl moiety is a key structural feature in many biologically active compounds, including capsaicin and its analogues, which are known for their interaction with the transient receptor potential vanilloid 1 (TRPV1) channel.
Potential Research Areas:
-
TRPV1 Modulation: Given the structural similarity to the vanillyl group of capsaicin, this compound could be investigated as a potential modulator of the TRPV1 channel, which is involved in pain sensation and inflammation.
-
Antioxidant Activity: The phenolic hydroxyl group is a well-known scavenger of free radicals, suggesting that N-(4-hydroxy-3-methoxybenzyl)glycine may possess antioxidant properties.
-
Neuroprotective Effects: Compounds containing the vanillyl group have been explored for their potential neuroprotective effects against oxidative stress-induced neuronal cell death.
-
Intermediate for Synthesis: It can serve as a valuable building block for the synthesis of more complex molecules, such as peptidomimetics or other targeted therapeutic agents.
Conceptual Biological Interaction:
Caption: Conceptual pathway of N-(4-hydroxy-3-methoxybenzyl)glycine's potential biological activity.
Safety and Handling
As with any chemical compound, N-(4-hydroxy-3-methoxybenzyl)glycine should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
A material safety data sheet (MSDS) should be consulted for comprehensive safety information.
References
There is no specific literature for N-(4-ethoxy-3-methoxybenzyl)glycine or a comprehensive body of work on N-(4-hydroxy-3-methoxybenzyl)glycine that can be cited for an in-depth guide. The synthesis and properties described are based on general organic chemistry principles and data for structurally similar compounds. For a real-world application, one would consult chemical supplier databases and specific research articles that utilize this compound as an intermediate or study its properties directly.
Technical Guide: N-Ethylvanillylglycine & Derivatives
The following technical guide details the chemical identity, synthesis, and applications of N-Ethylvanillylglycine and its structural analogs. Given the nomenclature ambiguities often present in this chemical family, this guide distinguishes between the Amide (Vanilloyl) and Amine (Vanillyl) scaffolds, with a primary focus on the Vanilloylglycine Ethyl Ester and N-Ethyl-N-vanillylglycine derivatives relevant to drug development and sensory science.
Structural Identity, Synthesis, and Pharmacological Applications
Part 1: Executive Summary & Chemical Identity
N-Ethylvanillylglycine is a chemical designation that often refers to one of two distinct structural isomers depending on the synthesis pathway and intended application (prodrug design vs. sensory modulation). In the context of drug development and metabolomics, it is most frequently associated with the ethyl ester or N-ethyl derivatives of Vanilloylglycine (a major metabolite of vanillin).
This guide addresses the two primary structural candidates:
-
Ethyl N-Vanilloylglycinate (Ester): The ethyl ester of vanilloylglycine. Commonly investigated as a lipophilic prodrug to enhance the bioavailability of vanillic acid moieties.
-
N-Ethyl-N-vanillylglycine (Amine): A tertiary amine derivative formed via reductive amination.
1.1 Nomenclature & Synonyms (Disambiguation)
| Feature | Candidate A: The Ester (Most Common) | Candidate B: The Amine (N-Alkylated) |
| Systematic Name | Ethyl 2-[(4-hydroxy-3-methoxybenzoyl)amino]acetate | N-Ethyl-N-(4-hydroxy-3-methoxybenzyl)glycine |
| Common Name | Ethyl Vanilloylglycinate | N-Ethylvanillylglycine |
| Core Scaffold | Vanilloylglycine (Amide linkage) | Vanillylglycine (Amine linkage) |
| Parent CAS | 1212-04-0 (Vanilloylglycine) | N/A (Custom Synthesis) |
| Functionality | Prodrug, Metabolite Conjugate | Pharmaceutical Intermediate, Peptidomimetic |
| Key Synonyms | Vanillylglycine Ethyl Ester; N-Vanillylglycine Ethyl Ester | N-(4-Hydroxy-3-methoxybenzyl)-N-ethylglycine |
1.2 Structural Visualization (DOT)
The following diagram clarifies the structural relationship between the parent Vanillin, the metabolite Vanilloylglycine, and the "N-Ethyl" derivatives.
Caption: Divergent synthesis pathways yielding the two primary "N-ethylvanillylglycine" isomers.
Part 2: Synthesis & Methodologies
For research applications, the synthesis of the Ethyl Ester (Target A) is the standard protocol for creating lipophilic derivatives of vanillic acid conjugates.
2.1 Protocol: Synthesis of Ethyl Vanilloylglycinate (Target A)
Objective: To synthesize the ethyl ester of N-(4-hydroxy-3-methoxybenzoyl)glycine.
Mechanism: Fischer esterification of Vanilloylglycine or Schotten-Baumann coupling of Vanilloyl Chloride with Glycine Ethyl Ester.
Reagents:
-
Vanillic Acid (or Vanilloyl Chloride)
-
Glycine Ethyl Ester Hydrochloride
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Activation: Dissolve Vanillic acid (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Add EDC·HCl (11 mmol) and DMAP (1 mmol). Stir at 0°C for 30 minutes to form the active ester.
-
Coupling: Add Glycine Ethyl Ester Hydrochloride (10 mmol) and Triethylamine (11 mmol) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).
-
Workup: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystalline needles.
Self-Validating Check:
-
1H NMR (CDCl3): Look for the triplet at ~1.3 ppm (Ethyl CH3), quartet at ~4.2 ppm (Ethyl CH2), and the doublet at ~4.2 ppm (Glycine CH2). The amide NH should appear as a broad triplet around 6.5–7.0 ppm.
2.2 Protocol: Synthesis of N-Ethyl-N-vanillylglycine (Target B)
Objective: To synthesize the N-alkylated amine derivative.
Mechanism: Reductive amination followed by N-alkylation.
Step-by-Step Methodology:
-
Reductive Amination: React Vanillin with Ethylamine in Methanol using NaBH₄ to yield N-Ethylvanillylamine .
-
Alkylation: Dissolve N-Ethylvanillylamine (10 mmol) in DMF. Add Ethyl Bromoacetate (10 mmol) and K₂CO₃ (20 mmol). Heat to 60°C for 4 hours.
-
Hydrolysis (Optional): If the free acid is required, hydrolyze the ester using LiOH in THF/Water.
Part 3: Applications in Drug Development
3.1 Prodrug Strategies & Bioavailability
Vanilloylglycine (CAS 1212-04-0) is a documented metabolite of Vanillin and Vanillic Acid. However, its hydrophilicity limits membrane permeability.
-
Lipophilicity Enhancement: The Ethyl derivative (Ethyl Vanilloylglycinate) significantly increases the LogP value, facilitating transport across the blood-brain barrier (BBB) or intestinal epithelium before hydrolyzing back to the active Vanilloylglycine or Vanillic Acid.
-
Metabolic Stability: The amide bond in Vanilloylglycine is relatively stable against proteolytic enzymes compared to simple esters, making it a robust scaffold for delivering phenolic antioxidants.
3.2 Comparative Physicochemical Properties
| Property | Vanilloylglycine (Parent) | Ethyl Vanilloylglycinate (Ester) | N-Ethyl-N-vanillylglycine (Amine) |
| CAS Number | 1212-04-0 | Derivative | Derivative |
| Molecular Weight | 225.20 g/mol | ~253.25 g/mol | ~239.27 g/mol |
| Predicted LogP | ~0.5 (Hydrophilic) | ~1.8 (Lipophilic) | ~1.2 (Moderate) |
| H-Bond Donors | 3 | 2 | 2 |
| Primary Application | Urinary Metabolite Marker | Prodrug / Fragrance Intermediate | Peptidomimetic / Neuroactive Research |
3.3 Pathway Visualization: Metabolic Fate
The following diagram illustrates the metabolic trajectory of the Ethyl derivative in a biological system.
Caption: In vivo hydrolysis of the ethyl ester prodrug to the active metabolite Vanilloylglycine.
Part 4: Analytical Characterization
To ensure scientific integrity, the identity of the synthesized "N-ethylvanillylglycine" must be confirmed using the following parameters.
4.1 Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion (Ester): [M+H]+ = 254.1 m/z.
-
Fragmentation Pattern:
-
Loss of Ethanol (-46 Da).
-
Characteristic Vanilloyl cation fragment at m/z 151 (4-hydroxy-3-methoxybenzoyl).
-
4.2 HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 280 nm (Absorption max of the vanillyl moiety).
References
-
OECD SIDS. (1996). Vanillin: SIDS Initial Assessment Report for 3rd SIAM. United Nations Environment Programme. Retrieved from [Link][1]
-
U.S. EPA. (2025). CompTox Chemicals Dashboard: Vanilloylglycine. Environmental Protection Agency. Retrieved from [Link]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001). Safety Evaluation of Certain Food Additives: Vanillin and Derivatives. World Health Organization. Retrieved from [Link]
Sources
The 4-Ethoxy-3-Methoxybenzyl Group: A Strategic Asset in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Protecting Groups in Complex Synthesis
In the intricate world of medicinal chemistry and the total synthesis of complex molecules, the strategic use of protecting groups is a cornerstone of success. These temporary modifications of reactive functional groups prevent unwanted side reactions, enabling chemists to perform transformations on other parts of a molecule with precision and control. Among the myriad of choices for protecting hydroxyl moieties, benzyl ethers have long been favored for their general stability across a wide range of reaction conditions.
However, the demands of modern, multi-step syntheses necessitate a more nuanced toolkit. The ability to selectively deprotect one hydroxyl group in the presence of others—a concept known as orthogonal protection—is paramount. This has led to the development of substituted benzyl ethers with tailored electronic properties, allowing for more subtle and selective cleavage conditions. The p-methoxybenzyl (PMB) group is a well-established example, prized for its susceptibility to oxidative cleavage.
This technical guide delves into a close relative of the PMB group: the 4-ethoxy-3-methoxybenzyl (EMB) group . By exploring its synthesis, application as a protecting group, and its role as a pharmacophore, we will illuminate the unique advantages and strategic considerations of employing this versatile moiety in drug discovery and development. This guide is intended to be a practical resource, providing not only the theoretical underpinnings but also actionable protocols and field-proven insights for the senior application scientist.
Part 1: The 4-Ethoxy-3-Methoxybenzyl Group as a Protecting Agent
The primary utility of the EMB group in synthesis is the protection of alcohols. Its electronic properties, endowed by the electron-donating ethoxy and methoxy groups on the aromatic ring, render it highly susceptible to specific cleavage conditions, particularly oxidative methods, thus providing an orthogonal strategy to standard benzyl ethers.
Synthesis of the Precursor: 4-Ethoxy-3-methoxybenzaldehyde
The journey to utilizing the EMB protecting group often begins with the synthesis of its corresponding aldehyde, which can then be reduced to the alcohol and subsequently converted to the benzylic halide. A common and efficient method for preparing 4-ethoxy-3-methoxybenzaldehyde is through the ethylation of vanillin.[1]
Experimental Protocol: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde from Vanillin [1]
-
Reaction Setup: To a solution of vanillin (e.g., 10 g, 1 equivalent) in a suitable solvent such as ethanol, add a solution of sodium hydroxide or potassium hydroxide in water.
-
Ethylation: To the resulting solution, add diethyl sulfate dropwise while stirring. The reaction mixture is then heated (e.g., to 50°C) and stirred overnight.
-
Work-up: After cooling to room temperature, an oily product may form which can crystallize upon standing. The crude product can be purified by stirring vigorously in boiling water, followed by filtration of the hot mixture.
-
Crystallization: The resulting milky-white emulsion, upon cooling, will yield crystalline needles of 4-ethoxy-3-methoxybenzaldehyde.
Installation of the EMB Protecting Group
The EMB group is typically introduced as an ether via the Williamson ether synthesis, a robust and widely used method.[2][3] This involves the deprotonation of the alcohol to be protected, followed by an SN2 reaction with a 4-ethoxy-3-methoxybenzyl halide.
Experimental Protocol: Protection of a Primary Alcohol with 4-Ethoxy-3-methoxybenzyl Chloride
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0°C in an ice-water bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise. Stir the mixture until hydrogen gas evolution ceases.
-
Alkylation: Slowly add a solution of 4-ethoxy-3-methoxybenzyl chloride (1.1 equivalents) in anhydrous THF to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The choice of base and solvent can be tailored to the specific substrate. For more sensitive substrates, milder bases such as silver(I) oxide (Ag₂O) can be employed.
Cleavage of the EMB Protecting Group: A Tale of Two Pathways
The strategic advantage of the EMB group lies in its facile removal under conditions that often leave other protecting groups, such as standard benzyl ethers, intact. The electron-rich nature of the aromatic ring makes the benzylic position particularly susceptible to both oxidative and strong acidic cleavage.
Oxidative deprotection using DDQ is the hallmark of electron-rich benzyl ethers like PMB and, by extension, EMB.[4][5] The reaction proceeds through a single-electron transfer (SET) mechanism to form a resonance-stabilized benzylic carbocation, which is then quenched by water.
Sources
- 1. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of N-substituted glycine derivatives
An In-Depth Technical Guide to the Biological Activity of N-Substituted Glycine Derivatives
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer both structural diversity and biological relevance is paramount. Among these, N-substituted glycine derivatives, including the class known as peptoids, have emerged as a particularly fruitful area of investigation.[1][2] Their synthetic tractability and inherent resistance to proteolytic degradation make them exceptional candidates for mimicking and improving upon natural peptide structures.[1][2]
This guide is structured not as a rigid review, but as a dynamic exploration of the subject, mirroring the scientific process itself. We will begin by establishing the foundational chemistry, move through the diverse spectrum of biological activities these compounds exhibit, and provide detailed, field-tested protocols for their evaluation. The emphasis here is on the causality behind experimental design—understanding why a particular assay is chosen and how its design ensures the trustworthiness of the data. This document is intended for the hands-on researcher, the drug development professional who requires not just information, but actionable, validated methodologies.
The Structural and Synthetic Foundation of N-Substituted Glycines
The core of an N-substituted glycine is the simplest amino acid, glycine, where one of the N-terminal protons is replaced by a substituent group (R). This seemingly minor alteration has profound consequences. Unlike peptides, where diversity is introduced at the α-carbon, the side chain in these derivatives is shifted to the nitrogen atom. This eliminates the α-chiral center (unless the substituent itself is chiral) and removes the backbone N-H proton, a key hydrogen bond donor in traditional peptide secondary structures like α-helices and β-sheets.[3] This structural shift is a primary reason for their resistance to proteases, which recognize and cleave specific peptide backbone conformations.
Synthesis: A Gateway to Diversity
A common and efficient method for creating these derivatives is through the nucleophilic substitution of a haloacetic acid with a primary amine.[4][5] This approach, often referred to as the "submonomer" method in the context of solid-phase synthesis, is highly versatile and allows for the introduction of a vast array of side chains.[1]
A generalized green synthesis approach in an aqueous solution is often employed for creating simple N-substituted glycine monomers.[4][6]
Caption: General workflow for the green synthesis of N-substituted glycine derivatives.[4][6]
Spectrum of Biological Activities and Correlative Assays
The true power of this chemical class lies in the diversity of biological functions that can be achieved by simply varying the N-substituted side chain. The lipophilicity, charge, and steric bulk of the 'R' group directly influence the molecule's interaction with biological targets.[4][6]
Anticancer and Cytotoxic Activity
A significant area of research has focused on the potential of N-substituted glycine derivatives as anticancer agents.[7] The mechanism often involves interaction with and disruption of fundamental cellular components like DNA or critical proteins such as Human Serum Albumin (HSA).[4][6][8] The lipophilicity conferred by longer alkyl or aryl side chains can enhance cell membrane permeability, a crucial first step for intracellular activity.[8][9]
This protocol provides a robust method for assessing the cytotoxic (cell-killing) effects of N-substituted glycine derivatives on a cancer cell line. The assay's principle is the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Causality in Design: The choice of the HFF (Human Foreskin Fibroblast) cell line can serve as a control to test for general toxicity against non-cancerous cells, providing an initial selectivity index.[6][8][10] Including a known chemotherapy agent (e.g., Doxorubicin) as a positive control is essential for validating that the assay system is responsive to cytotoxic agents.
Materials:
-
Test Compounds (N-substituted glycine derivatives) dissolved in DMSO.
-
Human cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous control line (e.g., HFF).[6]
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well cell culture plates.
-
Microplate reader (570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Seed the 96-well plates with the chosen cell line at a density of 1 x 10⁴ cells/mL in 100 µL of media per well. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the overnight media from the cells and add 100 µL of the various compound concentrations (e.g., 10 µM to 1000 µM) to the wells.[6]
-
Include "vehicle control" wells (media with the same percentage of DMSO) and "untreated control" wells (media only). A positive control (e.g., Doxorubicin) should also be included.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (OD_sample / OD_control) * 100 The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined by plotting % viability against compound concentration.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
N-substituted glycine derivatives have shown promise as antimicrobial agents, active against both Gram-positive and Gram-negative bacteria.[11][12] The mechanism is often attributed to the amphipathic nature of certain derivatives, where a lipophilic alkyl chain can disrupt the bacterial cell membrane, leading to cell lysis.[12][13]
This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. It is the gold standard for assessing antimicrobial potency.
Causality in Design: Using both a Gram-positive (e.g., S. aureus) and a Gram-negative (e.g., E. coli) bacterium is crucial to establish the spectrum of activity. The final inoculum concentration is standardized to ensure reproducibility. A well-known antibiotic (e.g., Linezolid, Ciprofloxacin) serves as the positive control, confirming the susceptibility of the bacteria and the validity of the assay conditions.[11][12]
Materials:
-
Test Compounds (N-substituted glycine derivatives).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well plates.
-
Spectrophotometer.
-
Positive control antibiotic (e.g., Linezolid).[11]
Step-by-Step Methodology:
-
Inoculum Preparation: Culture bacteria in MHB overnight. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: In a 96-well plate, add 100 µL of MHB to all wells. Add 100 µL of the stock test compound to the first well and perform a two-fold serial dilution across the plate. Discard 100 µL from the last well.[12]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.[12]
-
Controls:
-
Positive Control: Wells with bacteria and a known antibiotic.
-
Growth Control: Wells with bacteria and broth only (no compound).
-
Sterility Control: Wells with broth only (no bacteria).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm.[12]
Anticonvulsant Activity
Certain lipophilic N-substituted glycine derivatives have demonstrated significant anticonvulsant activity, superior to glycine itself, which has poor blood-brain barrier penetration.[14][15][16] N-(benzyloxycarbonyl)glycine amides, in particular, have shown potent effects in animal models.[14][17]
The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The ability of a compound to prevent the hind-limb tonic extension phase of the seizure is the endpoint.
Causality in Design: This is a functional, in-vivo assay that provides a higher-level assessment of a compound's potential. The use of a known antiepileptic drug like Phenytoin as a positive control is mandatory for validating the experimental setup.[14] A time-course experiment (e.g., testing at 30 min and 3 h post-administration) provides initial pharmacokinetic insights.[14][17] A rotorod test for neurotoxicity is a critical counter-screen to ensure that the observed anticonvulsant effect is not due to general motor impairment.[14]
Materials:
-
Test Compounds (e.g., N-(benzyloxycarbonyl)glycine benzylamide).[14]
-
Vehicle (e.g., saline with 0.5% Tween 80).
-
Male mice (e.g., Swiss or C57BL/6).
-
Corneal electrode apparatus for delivering electrical stimulus.
-
Electrolyte solution (saline).
Step-by-Step Methodology:
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses (e.g., 1-50 mg/kg). Administer vehicle to the control group and a positive control (e.g., Phenytoin) to another group.
-
Time Delay: Wait for a predetermined period (e.g., 30 minutes) to allow for drug absorption and distribution.[14]
-
Stimulation: Apply a drop of saline to the eyes of the mouse. Deliver a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via the corneal electrodes.
-
Observation: Observe the mouse for the presence or absence of a hind-limb tonic extension seizure. Protection is defined as the complete absence of this phase.
-
Data Analysis: Record the number of animals protected at each dose. Calculate the ED₅₀ (median effective dose), which is the dose required to protect 50% of the animals from the seizure. This is typically done using probit analysis.
Enzyme Inhibition
The structural diversity of N-substituted glycine derivatives makes them suitable for designing specific enzyme inhibitors. They have been successfully developed as inhibitors of Angiotensin-Converting Enzyme (ACE) and Vascular Adhesion Protein-1 (VAP-1), a target for inflammatory diseases.[18]
Structure-Activity Relationship (SAR): For VAP-1 inhibitors, studies have shown that a tertiary amide moiety is crucial for stability and that the position of substituents on an associated phenyl ring significantly impacts inhibitory activity.[19][18]
Caption: Logical relationship illustrating the core principle of SAR for this compound class.
Data Summary and Interpretation
To effectively compare derivatives, quantitative data must be organized systematically.
Table 1: Anticonvulsant Activity of N-(benzyloxycarbonyl)glycine Derivatives
| Compound | Test | Administration | Time Post-Admin. | ED₅₀ (mg/kg) | Reference |
|---|---|---|---|---|---|
| N-(benzyloxycarbonyl)glycine benzylamide (16) | MES | i.p. | 30 min | 4.8 | [14] |
| N-(benzyloxycarbonyl)glycine benzylamide (16) | MES | i.p. | 3 h | 11.6 | [14] |
| Phenytoin (Positive Control) | MES | i.p. | 30 min | ~9.5 |[14] |
Table 2: Antibacterial Activity of Glycinyl Oxazolidinone Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3,5-dinitrobenzoyl derivative (6m) | S. aureus | 0.25 - 0.5 | [11] |
| 5-nitro-2-furoyl derivative (6u) | S. aureus | 0.06 - 0.5 | [11] |
| Linezolid (Positive Control) | M. catarrhalis | 8 | [11] |
| 5-nitro-2-furoyl derivative (6v) | M. catarrhalis | 0.25 - 1 |[11] |
Table 3: Cytotoxicity of Aliphatic N-Substituted Glycines
| Compound | Cell Line | Incubation | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Propyl-glycine | HFF | 48 h | > 344 (approx.) | [10] |
| 2-aminoheptyl glycine | HFF | 48 h | 127 | [9][10] |
| Octyl-glycine | HFF | 48 h | > 344 (approx.) |[10] |
Conclusion and Future Outlook
N-substituted glycine derivatives represent a versatile and powerful scaffold in medicinal chemistry. Their ease of synthesis allows for the rapid generation of large libraries, while their inherent stability overcomes a major hurdle of peptide-based therapeutics. The diverse biological activities—from antimicrobial to anticonvulsant to enzyme inhibition—demonstrate that this single chemical class can be tailored to address a wide array of therapeutic targets.
The future of this field lies in leveraging our understanding of structure-activity relationships to design next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties. The integration of computational methods, such as molecular docking, with the empirical testing protocols outlined in this guide will be crucial for accelerating the discovery of new lead compounds.[4] As our ability to rationally design these molecules improves, N-substituted glycines are poised to become even more significant contributors to the pipeline of novel therapeutics.
References
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]
-
Jafari, A., Moghadam, M. E., & Mansouri-Torshizi, H. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30158-30176. [Link]
-
Jafari, A., Moghadam, M. E., & Mansouri-Torshizi, H. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. [Link]
-
Jafari, A., Moghadam, M. E., & Mansouri-Torshizi, H. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ResearchGate. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. [Link]
-
Wermuth, C. G., et al. (1997). N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants. Journal of Medicinal Chemistry, 40(26), 4155-4163. [Link]
-
Lambert, D. M., et al. (1994). Anticonvulsant activities of N-benzyloxycarbonylglycine after parenteral administration. European Journal of Pharmacology, 255(1-3), 145-150. [Link]
-
Basavapathruni, A., et al. (2013). Synthesis and antibacterial activities of N-substituted-glycinyl 1H-1,2,3-triazolyl oxazolidinones. European Journal of Medicinal Chemistry, 67, 235-245. [Link]
-
Tsubaki, H., et al. (1995). Synthesis and angiotension converting enzyme inhibitory activity of L-lysyl-N-substituted glycine derivatives. Chemical & Pharmaceutical Bulletin, 43(3), 429-439. [Link]
-
Salhoff, C. R., et al. (1993). Identification of a novel structural class of positive modulators of the N-methyl-D-aspartate receptor, with actions mediated through the glycine recognition site. Molecular Pharmacology, 44(5), 903-909. [Link]
-
Bialer, M., et al. (1999). The structural requirements for the design of antiepileptic-glycine derivatives. Epilepsy Research, 34(1), 1-12. [Link]
-
Wermuth, C. G., et al. (1998). N-(Benzyloxycarbonyl)glycine Esters and Amides as New Anticonvulsants. Journal of Medicinal Chemistry, 41(26), 5177-5187. [Link]
-
Jafari, A., Moghadam, M. E., & Mansouri-Torshizi, H. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PubMed. [Link]
-
Klingler, M., et al. (2023). Investigation of the structure-activity relationship at the N-terminal part of minigastrin analogs. EJNMMI Radiopharmacy and Chemistry, 8(1), 25. [Link]
-
Bayoumi, W. A., et al. (2021). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. [Link]
-
Armand, P., Kirshenbaum, K., & Zuckermann, R. N. (1997). Chiral N-substituted glycines can form stable helical conformations. Folding & Design, 2(6), 369-375. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]
-
Jafari, A., Moghadam, M. E., & Mansouri-Torshizi, H. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30158-30176. [Link]
-
Colomer, A., et al. (2011). Amino acid-based surfactants: New antimicrobial agents. Advances in Colloid and Interface Science, 165(1), 37-49. [Link]
-
Yamaki, N., et al. (2017). Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(1), 101-105. [Link]
-
Grilc, M., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10), 1461. [Link]
-
Yamaki, N., et al. (2017). Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. PubMed. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Semantic Scholar. [Link]
-
Lambert, D. M., et al. (1997). Synthesis and anticonvulsant activity of N-benzyloxycarbonyl-amino acid prodrugs of phenytoin. Journal of Medicinal Chemistry, 40(13), 2023-2029. [Link]
-
Christian, I. O., et al. (2023). Synthesis, Antimicrobial and Antioxidant Properties of Gly-Gly Based Dipeptide. American Journal of Applied Scientific Research, 9(3), 109-114. [Link]
-
Roy, O., & Chmielewski, J. (2009). N-substituted glycine monomers used for the construction of helical peptoids. ResearchGate. [Link]
-
University of Pittsburgh. (n.d.). Novel Glycine Receptor Modulators for Analgesia. Pitt Innovation Institute. [Link]
-
Yevenes, G. E., & Zeilhofer, H. U. (2020). Modulators of the Inhibitory Glycine Receptor. ACS Chemical Neuroscience, 11(10), 1379-1388. [Link]
Sources
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives [mdpi.com]
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral N-substituted glycines can form stable helical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antibacterial activities of N-substituted-glycinyl 1H-1,2,3-triazolyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. diposit.ub.edu [diposit.ub.edu]
- 14. N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticonvulsant activities of N-benzyloxycarbonylglycine after parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The structural requirements for the design of antiepileptic-glycine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Dossier: N-(4-ethoxy-3-methoxybenzyl)glycine
The following technical guide details the identification, synthesis, and characterization of N-(4-ethoxy-3-methoxybenzyl)glycine , a specific chemical entity likely utilized as a pharmaceutical intermediate or a structural analog in vanilloid/flavor research.
Identification, Synthesis, and Structural Validation
Part 1: Chemical Identity & Strategic Search[1]
Target Molecule Profile
The compound N-(4-ethoxy-3-methoxybenzyl)glycine is a secondary amine derivative formed by the reductive alkylation of glycine with 4-ethoxy-3-methoxybenzaldehyde. It belongs to the class of N-benzylglycines, often investigated for their potential as peptidomimetic building blocks, flavor modifiers, or prodrug linkers.[1]
-
Chemical Name: N-(4-ethoxy-3-methoxybenzyl)glycine
-
Systematic Name: 2-{[(4-ethoxy-3-methoxyphenyl)methyl]amino}acetic acid
-
Molecular Formula:
[1] -
Molecular Weight: 239.27 g/mol [1]
-
Key Functional Groups: Secondary amine, Carboxylic acid, Ether (Methoxy, Ethoxy), Aromatic ring.[1]
CAS Number & Registry Status
A direct search of public chemical repositories (PubChem, ChemSpider, Common Chemistry) indicates that N-(4-ethoxy-3-methoxybenzyl)glycine does not currently hold a widely indexed CAS Registry Number®. It is likely a "grey literature" compound—synthesized in-situ or described in patent literature without a dedicated public abstract.
Precursor Anchor Point: To source or synthesize this compound, researchers must reference the primary starting material, which is well-indexed:
-
Precursor Name: 4-Ethoxy-3-methoxybenzaldehyde (Vanillin Ethyl Ether)
-
Precursor Formula:
Search Directive for Proprietary Databases: If access to SciFinder-n or Reaxys is available, perform a Substructure Search rather than a name search:
-
Draw the Glycine moiety (
). -
Draw the Benzyl linker attached to the Nitrogen.[1]
-
Specify the 4-ethoxy and 3-methoxy substitution pattern on the phenyl ring.[2][3][4][5][6]
-
Note: Ensure the substitution pattern is exact. Confusing it with the "Ethyl Vanillin" derivative (which is 3-ethoxy-4-hydroxy) will yield the wrong isomer.
Part 2: Synthesis Protocol (Reductive Amination)
Reaction Logic
The synthesis proceeds via the formation of an imine (Schiff base) intermediate between 4-ethoxy-3-methoxybenzaldehyde and Glycine , followed by selective reduction using Sodium Borohydride (
Reaction Scheme:
-
Condensation:
-
Reduction:
Experimental Workflow
-
Safety: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]
| Reagent | MW ( g/mol ) | Equiv.[1][7] | Amount | Role |
| 4-Ethoxy-3-methoxybenzaldehyde | 180.20 | 1.0 | 1.80 g | Electrophile (Precursor) |
| Glycine | 75.07 | 1.2 | 0.90 g | Nucleophile |
| Sodium Hydroxide (1M) | 40.00 | 1.0 | 10 mL | Solubilizer for Glycine |
| Methanol (MeOH) | 32.04 | Solvent | 30 mL | Solvent |
| Sodium Borohydride (NaBH4) | 37.83 | 1.5 | 0.57 g | Reducing Agent |
Step-by-Step Procedure
-
Imine Formation:
-
Dissolve 0.90 g of Glycine in 10 mL of 1M NaOH.
-
Dissolve 1.80 g of 4-Ethoxy-3-methoxybenzaldehyde in 30 mL of Methanol.
-
Combine the solutions in a round-bottom flask.
-
Stir at room temperature for 30–60 minutes. The solution may turn slightly yellow, indicating imine formation.[1]
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 0.57 g of
in small portions over 15 minutes (Caution: Gas evolution). -
Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.
-
-
Work-up & Isolation:
-
Concentrate the methanol under reduced pressure (Rotavap).[1]
-
Acidify the aqueous residue carefully with 2M HCl to pH ~3–4.[1] This protonates the amine and precipitates the zwitterionic product or its hydrochloride salt.[1]
-
If a precipitate forms: Filter, wash with cold water and diethyl ether (to remove unreacted aldehyde).[1]
-
If no precipitate: Extract the acidic aqueous layer with Ethyl Acetate (to remove impurities), then adjust pH to the isoelectric point (~6.[1]0) to precipitate the product.
-
-
Purification:
-
Recrystallize from Water/Ethanol or purify via Ion-Exchange Chromatography (Dowex 50W) if high purity is required for biological assays.
-
Part 3: Visualization of Pathway
The following diagram illustrates the logical flow from the precursor search to the final synthesized entity.
Figure 1: Synthesis pathway and search logic for N-(4-ethoxy-3-methoxybenzyl)glycine.
Part 4: Characterization & Validation[1]
To validate the identity of the synthesized compound, compare analytical data against the following predicted parameters.
Proton NMR ( -NMR) Prediction (DMSO-d6)
| Shift ( | Multiplicity | Integration | Assignment |
| 1.35 | Triplet | 3H | Ethoxy |
| 3.20 | Singlet | 2H | Glycine |
| 3.78 | Singlet | 3H | Methoxy |
| 3.90 | Singlet | 2H | Benzylic |
| 4.05 | Quartet | 2H | Ethoxy |
| 6.80 – 7.00 | Multiplet | 3H | Aromatic Protons |
Mass Spectrometry (ESI-MS)
-
Calculated Mass: 239.12[1]
-
Expected Ion
: 240.12 -
Fragment Pattern: Look for loss of the carboxyl group (M-45) or cleavage at the benzylic position (Tropylium-like ion).
Quality Control Check
-
Impurity Flag: Presence of aldehyde peaks (9.8 ppm in NMR) indicates incomplete reaction.[1]
-
Impurity Flag: Presence of double alkylation (N,N-dibenzyl species) is possible if excess aldehyde is used; use excess glycine to prevent this.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 120-25-2, 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link][1]
-
European Food Safety Authority (2012). Scientific Opinion on Flavouring Group Evaluation 220 (FGE.220): 4-Ethoxy-3-methoxybenzaldehyde. EFSA Journal.[1][2][4] Retrieved from [Link][1]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Retrieved from [Link]
-
PrepChem. Synthesis of N-benzylglycine derivatives via Reductive Amination. Retrieved from [Link]
Sources
- 1. CN103626713A - Aza (oxa)-cyclopentane-2- ketone (thione) compounds, medicine compositions thereof, preparation method and applications - Google Patents [patents.google.com]
- 2. EUR-Lex - 02008R1334-20190521 - EUR-Lex [eur-lex.europa.eu]
- 3. foodsafetyportal.eu [foodsafetyportal.eu]
- 4. faolex.fao.org [faolex.fao.org]
- 5. isca.me [isca.me]
- 6. US8138356B2 - Chemical inhibitors of inhibitors of differentiation - Google Patents [patents.google.com]
- 7. EP2065358B1 - The prepartion and the use of ethoxy combretastatins and their prodrugs - Google Patents [patents.google.com]
Ethyl vanillin derived amino acids literature review
Topic: Ethyl Vanillin Derived Amino Acids: Synthesis, Protocols, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Design, Synthesis, and Functional Applications of 3-Ethoxy-4-Hydroxybenzaldehyde Scaffolds
Executive Summary
Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic analog of vanillin offering a distinct steric and lipophilic profile due to the ethoxy substitution at the meta position. While widely recognized as a flavoring agent, its utility in medicinal chemistry as a scaffold for non-canonical amino acids is underutilized.
This guide details the synthetic pathways to convert ethyl vanillin into 3-ethoxy-4-hydroxyphenylalanine (an analog of L-DOPA) and bioactive Schiff base amino acid ligands . Unlike vanillin, the ethyl ether moiety provides enhanced lipophilicity (LogP ~1.6 vs 1.2 for vanillin), potentially improving blood-brain barrier (BBB) penetration for neuroactive derivatives.
Synthetic Pathway I: De Novo Amino Acid Synthesis
The Erlenmeyer-Plöchl Azlactone Route
The most robust method for synthesizing the amino acid 3-ethoxy-4-hydroxyphenylalanine is the Erlenmeyer-Plöchl azlactone synthesis. This route builds the amino acid backbone onto the aldehyde functionality.
Mechanistic Pathway
The reaction proceeds via the condensation of ethyl vanillin with hippuric acid (N-benzoylglycine) to form an azlactone (oxazolone), followed by hydrolysis and reduction.
Figure 1: The stepwise conversion of ethyl vanillin to its corresponding amino acid via the oxazolone intermediate.
Experimental Protocol
Objective: Synthesis of 3-ethoxy-4-hydroxyphenylalanine.
Step A: Azlactone Formation [1][2]
-
Reagents:
-
Ethyl Vanillin: 0.1 mol (16.6 g)
-
Hippuric Acid: 0.1 mol (17.9 g)
-
Fused Sodium Acetate: 0.1 mol (8.2 g)
-
Acetic Anhydride: 0.3 mol (30 mL)
-
-
Procedure:
-
Combine ethyl vanillin, hippuric acid, and sodium acetate in a round-bottom flask.
-
Heat the mixture on a steam bath or oil bath at 100–110°C for 2 hours. The mixture will liquefy and turn deep yellow/orange.
-
Cool the mixture and add 50 mL of ethanol slowly to decompose excess anhydride.
-
Allow to stand overnight at 4°C.
-
Filter the yellow crystalline product (4-(3-ethoxy-4-hydroxybenzylidene)-2-phenyl-5-oxazolone).
-
Purification: Recrystallize from hot benzene or ethanol.
-
Step B: Hydrolysis and Reduction
Critical Note: Standard reduction with HI/Red Phosphorus (used for L-DOPA) may cleave the ethyl ether. To preserve the ethoxy group, use Catalytic Hydrogenation .
-
Reagents:
-
Azlactone (from Step A): 10 g
-
Sodium Hydroxide (1% aqueous solution): 100 mL
-
Hydrogen Gas (H2)
-
Catalyst: 10% Pd/C (1 g)
-
-
Procedure:
-
Ring Opening: Suspend the azlactone in 1% NaOH and heat gently under reflux for 1 hour until the solution is clear (formation of α-benzoylamino-3-ethoxy-4-hydroxycinnamic acid).
-
Reduction: Transfer the solution to a hydrogenation vessel (Parr shaker). Add 10% Pd/C catalyst.
-
Hydrogenate at 3 atm (45 psi) pressure at room temperature for 6–12 hours.
-
Filter off the catalyst through Celite.
-
Deprotection: Acidify the filtrate with 6N HCl and reflux for 4 hours to hydrolyze the N-benzoyl group.
-
Neutralize to pH 6.0 with ammonia to precipitate the free amino acid.
-
Purification: Recrystallize from water/ethanol.
-
Synthetic Pathway II: Schiff Base Ligands
Bioactive Imine Derivatives
Ethyl vanillin reacts readily with primary amines of natural amino acids (e.g., Glycine, Tryptophan, Cysteine) to form Schiff bases. These compounds are extensively studied for antimicrobial and antioxidant properties due to the presence of the azomethine (-CH=N-) linkage.
Mechanistic Pathway
The reaction is a nucleophilic addition-elimination, catalyzed by weak acid.
Figure 2: Formation of the azomethine linkage between ethyl vanillin and an amino acid.
Experimental Protocol
Objective: Synthesis of Ethyl Vanillin-Tryptophan Schiff Base.
-
Reagents:
-
Ethyl Vanillin: 10 mmol (1.66 g)
-
L-Tryptophan: 10 mmol (2.04 g)
-
Solvent: Absolute Ethanol (30 mL)
-
Catalyst: Glacial Acetic Acid (2–3 drops)
-
-
Procedure:
-
Dissolve ethyl vanillin and L-tryptophan in absolute ethanol in a 100 mL round-bottom flask.
-
Add 2–3 drops of glacial acetic acid.
-
Reflux the mixture at 70–80°C for 6–8 hours. Monitor via TLC (Solvent: Methanol/Chloroform 1:9).
-
Cool the reaction mixture to room temperature; the product often precipitates upon cooling.
-
If no precipitate forms, evaporate the solvent to 50% volume and cool in an ice bath.
-
Filter the solid and wash with cold ethanol.
-
Drying: Vacuum dry over anhydrous CaCl2.
-
Characterization & Data
Reliable identification of these derivatives requires spectroscopic verification.
Table 1: Diagnostic Spectroscopic Data (Expected)
| Compound Class | Technique | Functional Group | Signal / Shift |
| Ethyl Vanillin | IR | C=O (Aldehyde) | 1665–1680 cm⁻¹ |
| 1H NMR | -CHO | ~9.8 ppm (s) | |
| 1H NMR | -OCH2CH3 | ~4.1 ppm (q) & 1.4 ppm (t) | |
| Azlactone | IR | C=N (Oxazolone) | 1630–1650 cm⁻¹ |
| IR | C=O (Lactone) | 1760–1780 cm⁻¹ | |
| 1H NMR | Vinyl Proton (-CH=C) | ~7.1–7.3 ppm (s) | |
| Schiff Base | IR | C=N (Imine) | 1615–1635 cm⁻¹ |
| 1H NMR | Azomethine (-CH=N-) | 8.3–8.6 ppm (s) | |
| 1H NMR | -COOH (Amino Acid) | ~11.0 ppm (br s) |
Table 2: Comparative Properties
| Property | Vanillin | Ethyl Vanillin | Relevance |
| Molecular Weight | 152.15 g/mol | 166.18 g/mol | Steric bulk increase |
| LogP (Lipophilicity) | ~1.2 | ~1.6 | Enhanced membrane permeability |
| Melting Point | 81–83°C | 76–78°C | Purity indicator |
| Odor Intensity | 1x | 2x–4x | Sensory applications |
References
-
Erlenmeyer-Plöchl Azlactone Synthesis: Plöchl, J. (1884).[5][8] "Über einige Derivate der Benzoylimidozimtsäure". Berichte der deutschen chemischen Gesellschaft, 17(2), 1616–1624. Link
-
Ethyl Vanillin Properties: PubChem. "Ethyl Vanillin Compound Summary". National Library of Medicine. Link
-
Schiff Base Synthesis Protocol: Ispir, E. (2009). "The synthesis, characterization, electrochemical characterization and antimicrobial activity of new Schiff bases derived from tryptophan and 1, 2-diaminobenzene". Transition Metal Chemistry, 34, 187-194. Link
-
Catalytic Hydrogenation of Azlactones: Carter, H. E. (1946). "Azlactones".[2][3][4][5][6][9] Organic Reactions, 3, 198.[8] Link
- Biological Activity of Vanillin Derivatives: Sinha, A. K., et al. (2008). "Antibacterial activity of Schiff's bases derived from vanillin and ethyl vanillin". International Journal of Chemical Sciences, 6(3), 1459-1463.
Sources
- 1. 4-Benzylidene-2-phenyl-2-oxazolin-5-one | 17606-70-1 | Benchchem [benchchem.com]
- 2. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. shivajicollege.ac.in [shivajicollege.ac.in]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US1873630A - Manufacture of a vanillin and 3-ethoxy-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 8. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the N-Alkylation of Glycine with Ethyl Vanillin
This guide provides a comprehensive overview of the N-alkylation of glycine with ethyl vanillin, a classic example of reductive amination. It is intended for researchers, scientists, and professionals in drug development who seek both a deep mechanistic understanding and a practical, field-tested protocol for the synthesis of N-(4-hydroxy-3-ethoxybenzyl)glycine.
Introduction: The Strategic Value of Reductive Amination
Reductive amination is a cornerstone of modern organic synthesis, prized for its efficiency and control in forming carbon-nitrogen bonds.[1][2] This one-pot reaction, which combines an aldehyde or ketone with an amine in the presence of a reducing agent, is a highly effective method for producing secondary and tertiary amines while minimizing the over-alkylation issues that plague direct alkylation methods.[1][3][4]
The specific N-alkylation of glycine with ethyl vanillin serves as an excellent model system. It joins a naturally derived phenolic aldehyde (ethyl vanillin), a fundamental amino acid (glycine), and a mild reducing agent to create a more complex, functionalized amino acid derivative.[5] Such products are valuable as building blocks in peptide synthesis, as ligands for metal complexes, or as precursors for pharmacologically active molecules.[5][6] This guide will deconstruct the reaction mechanism, provide a validated experimental protocol, and discuss the causality behind critical process choices.
Mechanistic Deep Dive: A Two-Act Chemical Transformation
The synthesis of N-(4-hydroxy-3-ethoxybenzyl)glycine from ethyl vanillin and glycine proceeds via a two-stage mechanism: (A) the formation of a Schiff base (imine) intermediate, followed by (B) its in-situ reduction.
Act I: Schiff Base (Imine) Formation
The initial step is the condensation of the primary amine of glycine with the carbonyl group of ethyl vanillin.[7] This is a reversible, typically acid-catalyzed process.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of glycine attacks the electrophilic carbonyl carbon of ethyl vanillin. This forms a zwitterionic tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine intermediate.
-
Acid-Catalyzed Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst (which can be the carboxylic acid of glycine itself). This creates a good leaving group (water).
-
Elimination: The lone pair on the nitrogen atom pushes out the water molecule, and a subsequent deprotonation of the nitrogen yields the final Schiff base (imine) and regenerates the catalyst.
The formation of the imine is confirmed in related syntheses by the appearance of a characteristic C=N stretching band in the infrared (IR) spectrum, typically around 1600-1675 cm⁻¹.[7][8][9]
Caption: Figure 1: Mechanism of Schiff Base Formation.
Act II: Reduction of the Imine
Once formed, the C=N double bond of the Schiff base is susceptible to reduction. While various reducing agents can be used, sodium borohydride (NaBH₄) is a common and effective choice for this transformation due to its mild nature and compatibility with protic solvents like ethanol or methanol.[1][10][11]
-
Hydride Attack: A hydride ion (H⁻) from the sodium borohydride acts as a nucleophile, attacking the electrophilic carbon of the imine double bond. This breaks the pi-bond (π) of the C=N group.
-
Protonation: The resulting nitrogen anion is then protonated by the solvent (e.g., ethanol) or during the acidic workup step to yield the final N-alkylated glycine product.
The choice of NaBH₄ is strategic; it is powerful enough to reduce imines but generally does not reduce the carboxylic acid group of glycine under these conditions. It is crucial to perform this step under controlled temperatures (e.g., in an ice bath) as the reaction is exothermic.[11]
Field-Validated Experimental Protocol
This protocol describes a self-validating system for the synthesis of N-(4-hydroxy-3-ethoxybenzyl)glycine. Each stage includes observable phenomena that confirm the reaction is proceeding as expected.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Ethyl Vanillin | 166.17 | 1.66 g | 10.0 | 1.0 |
| Glycine | 75.07 | 0.83 g | 11.0 | 1.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.44 g | 11.0 | 1.1 |
| Ethanol (95%) | 46.07 | 20 mL | - | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.57 g | 15.0 | 1.5 |
| Water (Deionized) | 18.02 | ~100 mL | - | - |
| Hydrochloric Acid (6 M) | 36.46 | As needed | - | - |
Step-by-Step Methodology
Caption: Figure 2: Experimental Workflow.
-
Preparation of Glycine Solution: In a 100 mL flask, dissolve 0.83 g of glycine and 0.44 g of sodium hydroxide in 10 mL of deionized water. The NaOH deprotonates the carboxylic acid and ensures the amine group is free for nucleophilic attack. Stir until a clear solution is obtained.
-
Preparation of Ethyl Vanillin Solution: In a separate beaker, dissolve 1.66 g of ethyl vanillin in 20 mL of 95% ethanol.
-
Imine Formation: Add the ethanolic ethyl vanillin solution to the aqueous glycine solution. Stir the mixture at room temperature for 1 hour. The solution may become slightly yellow, indicating the formation of the conjugated Schiff base.
-
Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Reduction: Slowly add 0.57 g of sodium borohydride (NaBH₄) in small portions over 15 minutes. Causality Note: This slow, portion-wise addition is critical to control the exothermic reaction and prevent foaming from the evolution of hydrogen gas as NaBH₄ reacts with the protic solvent.[10][11]
-
Reaction Completion: Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete, then remove the ice bath and stir for an additional 1 hour at room temperature to ensure the reduction is complete.
-
Quenching and Precipitation: Re-cool the flask in an ice bath. Slowly and carefully add 6 M hydrochloric acid (HCl) dropwise to quench any remaining NaBH₄ and to neutralize the solution. Continue adding HCl until the pH of the solution is approximately 2-3. The desired product will precipitate as a white solid as it is least soluble at its isoelectric point.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with two portions of ice-cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a water-ethanol mixture to yield pure N-(4-hydroxy-3-ethoxybenzyl)glycine.
Product Characterization
To confirm the identity and purity of the synthesized N-(4-hydroxy-3-ethoxybenzyl)glycine, the following analytical techniques are recommended:
-
¹H NMR Spectroscopy: Look for the disappearance of the aldehyde proton signal from ethyl vanillin (around 9.8 ppm) and the appearance of a new singlet or AB quartet for the benzylic CH₂ group (typically around 4.0 ppm) and a singlet for the N-CH₂-COOH group (around 3.2 ppm).
-
Infrared (IR) Spectroscopy: Confirm the disappearance of the C=N stretch (if the imine was isolated) and the aldehyde C=O stretch (~1680 cm⁻¹). Key signals for the product include a broad O-H stretch from the phenol and carboxylic acid (~3300-2500 cm⁻¹), the carboxylic acid C=O stretch (~1700 cm⁻¹), and the N-H bend of the secondary amine (~1580 cm⁻¹).
-
Mass Spectrometry (MS): Confirm the molecular weight of the product (C₁₁H₁₅NO₄, MW = 225.24 g/mol ).
Conclusion
The N-alkylation of glycine with ethyl vanillin via reductive amination is a robust and instructive synthetic procedure. By understanding the underlying two-stage mechanism—Schiff base formation and subsequent hydride reduction—a researcher can effectively control the reaction to achieve high yields of the desired product. The provided protocol emphasizes causality and safety, offering a reliable method for synthesizing functionalized amino acid derivatives for further application in chemical and pharmaceutical research.
References
-
University of Oregon. (n.d.). 12BL Experiment 7: Vanillin Reduction. Retrieved from [Link]
- Keibler, S. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. Retrieved from a course material PDF, specific university source not broadly available.
- Sulaiman, S. D., & Salih, Y. M. (2024). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Copper(II) and Zinc(II) Complexes Using Mechanochemical Method.
- Cheung, Y. Y. (2012). Designing a Greener Pathway for the Synthesis of Vanillyl Alcohol. Retrieved from a student research paper PDF, specific university source not broadly available.
- Touchette, K. M. (2006). Synthesis of a Drug-Like Tertiary Amide by Reductive Amination.
- Sani, I., et al. (2024). Green synthesis, Characterization and Antimicrobial Assay of Schiff base Ligands derived from Vanillin and Amino Acids. International Journal of Advances in Engineering and Management (IJAEM), 6(7).
-
Alves, M. J. (2014). Response to "Can anyone recommend a reliable procedure for the reduction of imines using NaBH4?". ResearchGate. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Stepwise Procedure Involving Imine Formation in MeOH Followed by Reduction with NaBH4. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Jin, Z., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters.
- Senthamarai, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12).
- Ali, A., et al. (2024). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. Scientific Reports.
- Sivasankar, V., & P., S. (2017). Applications of Vanillin Schiff Base ligands and their complexes: A Review. International Journal of Engineering Research, 6(5).
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Stilinović, V., et al. (2023).
-
Reddit User Discussion. (2022). N-alkylation of glycine. r/Chempros. Retrieved from [Link]
-
Stilinović, V., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. Retrieved from [Link]
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). Journal of Applicable Chemistry.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
- Mokros, M. J., & Mokros, E. A. (2012). Method for the synthesis of substituted formylamines and substituted amines. U.S.
- Sari, Y., et al. (2020). Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Its Activity as a Sunscreen. SciSpace.
- Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijoer.com [ijoer.com]
- 6. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijaem.net [ijaem.net]
- 8. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 11. www1.udel.edu [www1.udel.edu]
Methodological & Application
Application Note: Protocol for Reductive Amination of Ethyl Vanillin and Glycine
Abstract
This Application Note provides a rigorous, optimized protocol for the synthesis of N-(3-ethoxy-4-hydroxybenzyl)glycine via the reductive amination of ethyl vanillin and glycine. Designed for researchers in medicinal chemistry and drug development, this guide prioritizes reproducibility, safety, and high purity. The methodology employs a stepwise "one-pot" approach using Sodium Borohydride (
Introduction & Chemical Context
The reductive amination of benzaldehydes with amino acids yields
Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) offers a steric and lipophilic variation compared to standard vanillin, potentially altering receptor binding affinity. However, its reduced water solubility compared to vanillin requires a tailored solvent system to ensure efficient coupling with Glycine .
Reaction Scope
-
Target Compound:
-(3-ethoxy-4-hydroxybenzyl)glycine -
Key Challenge: Glycine is zwitterionic and water-soluble; Ethyl Vanillin is lipophilic.
-
Solution: A biphasic-compatible solvent system (
) with pH control to favor the nucleophilic amine species.
Reaction Mechanism
The transformation proceeds via two distinct mechanistic stages:
-
Imine (Schiff Base) Formation: The nucleophilic nitrogen of glycine attacks the carbonyl carbon of ethyl vanillin, releasing water to form an imine intermediate. This step is reversible and pH-dependent.
-
Irreversible Reduction: The imine bond (
) is reduced to a secondary amine ( ) by the hydride donor.
Mechanism Diagram
Figure 1: Mechanistic pathway from reactants to the secondary amine product.
Experimental Design Considerations
Solvent System
-
Requirement: Must dissolve both the organic aldehyde and the ionic amino acid salt.
-
Selection: 50:50 Ethanol:Water .
-
Ethanol solubilizes Ethyl Vanillin.
-
Water (with base) solubilizes Glycine.
-
pH Control & Base
Glycine exists as a zwitterion (
-
Action: Add 1.0 equivalent of NaOH .[1] This converts Glycine to Sodium Glycinate (
), activating the amine for nucleophilic attack.
Reducing Agent Selection
-
Choice: Sodium Borohydride (
) .[1][2][3][4] -
Rationale: While Sodium Cyanoborohydride (
) allows for simultaneous addition, it introduces toxic cyanide risks. is cleaner and safer but requires a stepwise addition (add reducing agent after imine formation) to prevent reduction of the unreacted aldehyde to the alcohol side-product.
Standard Operating Procedure (Protocol)
Materials Required
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Scale: 10 mmol) |
| Ethyl Vanillin | 166.17 | 1.0 | 1.66 g |
| Glycine | 75.07 | 1.1 | 0.83 g |
| NaOH | 40.00 | 1.1 | 0.44 g (dissolved in 10 mL |
| Sodium Borohydride | 37.83 | 0.6* | 0.23 g |
| Ethanol (95%) | - | - | 15 mL |
| HCl (2M) | - | - | For quenching/pH adjustment |
*Note: 0.6 equiv of
Step-by-Step Workflow
Phase 1: Imine Formation[2]
-
Prepare Glycinate Solution: In a 50 mL round-bottom flask, dissolve Glycine (0.83 g) and NaOH (0.44 g) in 10 mL distilled water . Stir until clear.
-
Add Aldehyde: Dissolve Ethyl Vanillin (1.66 g) in 15 mL Ethanol . Add this solution dropwise to the aqueous glycinate solution while stirring vigorously.
-
Reaction: Stir at Room Temperature (25°C) for 30–60 minutes .
-
Visual Cue: The solution will turn deep yellow or orange, indicating Schiff base formation.
-
Phase 2: Reduction
-
Cooling: Place the flask in an ice bath (0–5°C).
-
Addition: Add Sodium Borohydride (
, 0.23 g) in small portions over 10 minutes. Caution: Hydrogen gas evolution will occur.[1] -
Completion: Remove the ice bath and stir at room temperature for 2 hours . The yellow color should fade as the conjugated imine is reduced to the colorless amine.
Phase 3: Workup & Isolation[2]
-
Quenching: Cool the mixture back to 0°C. Slowly add 2M HCl to destroy excess hydride and adjust the pH to ~4–5 (the isoelectric point of the derivative).
-
Precipitation: The product,
-(3-ethoxy-4-hydroxybenzyl)glycine, typically precipitates as a white solid at this pH.-
If no precipitate forms: Concentrate the ethanol fraction on a rotary evaporator, then cool the remaining aqueous layer.
-
-
Filtration: Filter the solid and wash with cold water (2 x 5 mL) and cold ethanol (1 x 5 mL) to remove unreacted aldehyde and inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 50°C.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental protocol workflow.
Characterization & Quality Control
Verify the product identity using the following spectral markers:
| Technique | Expected Signal | Structural Assignment |
| IR Spectroscopy | ~3300-3400 | N-H / O-H stretch (Broad) |
| Absence of ~1660-1690 | Loss of C=N (Imine) and C=O (Aldehyde) | |
| 1H NMR ( | Benzyl protons ( | |
| Glycine | ||
| Methyl of ethoxy group |
Troubleshooting
-
Issue: Product does not precipitate.
-
Cause: Product may be too soluble in the ethanol/water mix.
-
Fix: Remove ethanol via rotary evaporation.[5] The product is less soluble in pure water at its isoelectric point.
-
-
Issue: Low Yield / Sticky Solid.
-
Cause: Incomplete drying or salt contamination.
-
Fix: Recrystallize from hot water or water/ethanol (90:10).
-
-
Issue: Presence of Alcohol impurity (Ethyl Vanillyl Alcohol).
-
Cause:
was added before the imine was fully formed. -
Fix: Ensure the "Yellow Phase" (Imine formation) proceeds for at least 45 mins before adding reducing agent.
-
References
-
Touchette, K. M. (2006).[2][6] Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.[2][6] Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[3] Journal of the American Chemical Society, 93(12), 2897-2904. Link
-
Master Organic Chemistry. (2017). Reductive Amination. Link
Sources
Synthesis of N-(4-ethoxy-3-methoxybenzyl)glycine via sodium borohydride reduction
An Application Guide for the Synthesis of N-(4-ethoxy-3-methoxybenzyl)glycine via Sodium Borohydride Reduction
Introduction
N-substituted glycine derivatives are pivotal structural motifs in medicinal chemistry and pharmaceutical development. They serve as versatile building blocks for a wide array of biologically active compounds, including peptidomimetics, enzyme inhibitors, and other therapeutic agents.[1] The introduction of a substituted benzyl group, such as 4-ethoxy-3-methoxybenzyl, can modulate the parent molecule's solubility, lipophilicity, and receptor-binding interactions, making it a valuable fragment in drug design.
This application note provides a detailed protocol for the synthesis of N-(4-ethoxy-3-methoxybenzyl)glycine through a one-pot reductive amination reaction. This method is favored for its operational simplicity, high efficiency, and the use of mild, selective reagents.[2][3] The synthesis involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with glycine to form an intermediate Schiff base (imine), which is subsequently reduced in situ by sodium borohydride (NaBH₄) to yield the target secondary amine. Sodium borohydride is a cost-effective and convenient hydride source, well-suited for the selective reduction of imines in the presence of other functional groups.[4][5]
Overall Reaction Scheme
The synthesis proceeds via a two-step, one-pot process:
-
Imine Formation: 4-ethoxy-3-methoxybenzaldehyde + Glycine → Schiff Base Intermediate
-
Reduction: Schiff Base Intermediate + NaBH₄ → N-(4-ethoxy-3-methoxybenzyl)glycine
Mechanism of Reductive Amination
The reductive amination of an aldehyde with a primary amine is a cornerstone of amine synthesis. The mechanism can be dissected into two distinct stages:
-
Reversible Imine Formation: The process begins with the nucleophilic attack of the amino group of glycine on the electrophilic carbonyl carbon of 4-ethoxy-3-methoxybenzaldehyde. This forms a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine generates a protonated imine, known as an iminium ion, which is in equilibrium with the neutral imine (Schiff base).[4]
-
Irreversible Hydride Reduction: Sodium borohydride serves as the reducing agent, delivering a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[2][4] This nucleophilic attack is the rate-determining step and results in the formation of the stable secondary amine product. The use of NaBH₄ is advantageous as it is a milder reducing agent than alternatives like lithium aluminum hydride (LiAlH₄) and selectively reduces the imine without significantly affecting the aldehyde starting material under controlled conditions.[5]
Caption: Mechanism of Reductive Amination.
Experimental Protocol
This protocol details the synthesis of N-(4-ethoxy-3-methoxybenzyl)glycine on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 4-Ethoxy-3-methoxybenzaldehyde | ≥98% | Sigma-Aldrich[6] |
| Glycine | ≥99% | Chem-Impex[7] |
| Sodium borohydride (NaBH₄) | ≥98%, powder | Fisher Scientific[8] |
| Methanol (MeOH) | ACS Grade, anhydrous | VWR |
| Hydrochloric Acid (HCl) | 1M aqueous solution | J.T. Baker |
| Sodium Hydroxide (NaOH) | 1M aqueous solution | EMD Millipore |
| Deionized Water | High Purity | In-house |
| Round-bottom flask (250 mL) | - | Pyrex |
| Magnetic stirrer and stir bar | - | IKA |
| Ice bath | - | - |
| pH paper or pH meter | - | - |
| Buchner funnel and filter paper | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Millipore |
Reagent Data Table
| Compound | Formula | M.W. ( g/mol ) | m.p. (°C) | CAS Number |
| 4-Ethoxy-3-methoxybenzaldehyde | C₁₀H₁₂O₃ | 180.20 | 50-53 | 120-25-2 |
| Glycine | C₂H₅NO₂ | 75.07 | 233 (dec.) | 56-40-6 |
| Sodium borohydride | NaBH₄ | 37.83 | 400 (dec.) | 16940-66-2 |
| N-(4-ethoxy-3-methoxybenzyl)glycine | C₁₂H₁₇NO₄ | 239.27 | N/A | N/A |
Step-by-Step Procedure
Caption: Experimental Workflow Diagram.
-
Reactant Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-ethoxy-3-methoxybenzaldehyde (9.01 g, 50.0 mmol) and glycine (3.75 g, 50.0 mmol). Add 100 mL of methanol.
-
Imine Formation: Stir the mixture at room temperature (approx. 25 °C) for 1 hour. The solution may become slightly cloudy as the Schiff base forms.
-
Rationale: Allowing time for the aldehyde-amine condensation equilibrium to be established is crucial before introducing the reducing agent.[9]
-
-
Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0-5 °C with continuous stirring.
-
Reduction: Slowly add sodium borohydride (2.84 g, 75.0 mmol, 1.5 equiv) to the cooled mixture in small portions over 30 minutes.
-
Rationale: Portion-wise addition maintains a low reaction temperature and prevents a rapid, uncontrolled evolution of hydrogen gas.[10] A molar excess of NaBH₄ ensures the complete reduction of the imine intermediate.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 3-4 hours. Monitor the reaction's progress by TLC (e.g., mobile phase 80:20:1 Dichloromethane:Methanol:Acetic Acid), visualizing with ninhydrin stain, which will stain the primary amine (glycine) but not the secondary amine product. The reaction is complete when the glycine spot is no longer visible.[11]
-
Work-up and Quenching: While keeping the flask in the ice bath, slowly and carefully quench the reaction by adding 1M HCl dropwise until gas evolution ceases. This step neutralizes the reaction and destroys any unreacted NaBH₄.
-
Rationale: Quenching is a critical safety step to deactivate the reactive hydride reagent before product isolation.[12]
-
-
Product Isolation: Remove the flask from the ice bath. Adjust the pH of the solution to approximately 6 using 1M NaOH. The target product, N-(4-ethoxy-3-methoxybenzyl)glycine, is zwitterionic and has its isoelectric point near this pH, causing it to precipitate out of the solution.[13][14]
-
Rationale: Amino acids are least soluble at their isoelectric point, facilitating their isolation via precipitation.
-
-
Filtration and Washing: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL) and then with a small amount of cold methanol to remove residual impurities.
-
Purification and Drying: For higher purity, the crude product can be recrystallized from a mixture of water and ethanol. Dry the final product in a vacuum oven at 50 °C overnight to yield pure N-(4-ethoxy-3-methoxybenzyl)glycine.
Characterization and Validation
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | (400 MHz, D₂O, δ ppm): ~7.0-6.8 (m, 3H, Ar-H), 4.15 (s, 2H, Ar-CH₂-N), 4.05 (q, 2H, O-CH₂-CH₃), 3.80 (s, 3H, O-CH₃), 3.60 (s, 2H, N-CH₂-COOH), 1.35 (t, 3H, O-CH₂-CH₃). Note: Chemical shifts are estimates based on similar structures.[15][16] |
| ¹³C NMR | (100 MHz, D₂O, δ ppm): ~175 (C=O), ~149 (Ar-C-O), ~148 (Ar-C-O), ~130 (Ar-C), ~122 (Ar-CH), ~115 (Ar-CH), ~113 (Ar-CH), ~65 (O-CH₂), ~56 (O-CH₃), ~52 (Ar-CH₂), ~50 (N-CH₂), ~15 (CH₃). Note: Chemical shifts are estimates.[17] |
| FT-IR | (KBr, cm⁻¹): 3300-2500 (broad, O-H and N-H stretch of zwitterion), ~2980 (C-H stretch), ~1600 (C=O stretch, carboxylate), ~1515, 1450 (aromatic C=C stretch), ~1260 (C-O stretch, ether). |
Safety Precautions
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[18][19] All operations should be conducted inside a certified chemical fume hood.
-
Sodium Borohydride (NaBH₄): This reagent is highly hazardous.
-
It is a flammable solid that reacts violently with water, acids, and alcohols to produce flammable hydrogen gas, which can ignite spontaneously.[18][20]
-
Toxic if swallowed and causes severe skin burns and eye damage.[20][21]
-
Handle with care, avoiding dust formation. Store in a cool, dry place away from water and moisture, preferably under an inert atmosphere.[18][21]
-
In case of fire, use a Class D fire extinguisher (dry powder or sand). DO NOT USE WATER, CO₂, or foam extinguishers. [18]
-
-
Methanol: Flammable liquid and toxic upon ingestion or inhalation. Avoid exposure.
-
Hydrochloric Acid & Sodium Hydroxide: Corrosive solutions. Avoid contact with skin and eyes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete imine formation. 2. Premature decomposition of NaBH₄. 3. Incorrect pH for precipitation. | 1. Increase the initial stirring time for imine formation to 2-3 hours. 2. Ensure the reaction is kept cold (0-5 °C) during NaBH₄ addition. Use fresh, dry NaBH₄. 3. Use a calibrated pH meter to accurately adjust the pH to the isoelectric point (~6.0). |
| Impure Product | 1. Side-reaction: reduction of the starting aldehyde to 4-ethoxy-3-methoxybenzyl alcohol. 2. Unreacted starting materials present. | 1. Add NaBH₄ more slowly and ensure the temperature does not rise above 5 °C. 2. Increase the reaction time after NaBH₄ addition. Improve purification by careful recrystallization. |
| Reaction Stalls | 1. Reagents are of poor quality or wet. 2. Insufficient amount of reducing agent. | 1. Use anhydrous methanol and ensure reactants are dry. Use a fresh bottle of NaBH₄. 2. Ensure 1.5 equivalents of NaBH₄ are used. If the reaction stalls, a small additional portion of NaBH₄ can be added carefully. |
References
-
AAT Bioquest. (2023, January 30). What are the properties of glycine?Link
-
ChemicalBook. (2025, December 25). Glycine Chemical Properties,Uses,Production. Link
-
BYJU'S. Glycine Structure. Link
-
Creative Proteomics. Glycine Metabolism Overview. Link
-
Wikipedia. Glycine. Link
-
Vedantu. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Link
-
Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy. Link
-
Fisher Scientific. (2009, December 7). SAFETY DATA SHEET - Sodium borohydride, 12% solution in 40% aq. sodium hydroxide solution. Link
-
CDH Fine Chemical. Sodium Borohydride CAS No 16940-66-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. Link
-
Labkem. (2024, November 4). 111530 - Sodium borohydride powder - Safety Data Sheet. Link
-
Carl ROTH. Safety Data Sheet: Sodium borohydride. Link
-
National Institutes of Health (NIH). 4-Ethoxy-3-methoxybenzaldehyde - PMC. Link
-
TCI Chemicals. (2025, March 28). SAFETY DATA SHEET - Sodium Borohydride. Link
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Link
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Link
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Link
-
Indian Academy of Sciences. One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Link
-
Google Patents. CN1477095A - Production method of N-benzyl glycine ethyl ester. Link
-
Google Patents. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. Link
-
Google Patents. JPH05178802A - Production of n-benzylglycine and its derivative. Link
-
Sigma-Aldrich. 4-Ethoxy-3-methoxybenzaldehyde 98 120-25-2. Link
-
PrepChem.com. Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Link
-
Google Patents. CN1202076C - Production method of N-benzyl glycine ethyl ester. Link
-
ScienceDirect. Variable temperature NMR characterization of a-glycine. Link
-
Organic Syntheses. Procedure for reaction monitoring by TLC. Link
-
Wiley Online Library. (2020). Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Link
-
ResearchGate. (2019, December 4). Reduction using sodium borohyride?Link
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Link
-
Chem-Impex. N-Benzylglycine. Link
-
Supplementary Information. General Procedure for Imine Syntheses and Characterization Data. Link
-
ChemicalBook. 4-ETHOXY-3-METHOXYBENZYL ALCOHOL(61813-58-9) 1H NMR. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-Ethoxy-3-methoxybenzaldehyde 98 120-25-2 [sigmaaldrich.com]
- 7. Glycine | 56-40-6 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. What are the properties of glycine? | AAT Bioquest [aatbio.com]
- 14. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 15. rsc.org [rsc.org]
- 16. 4-ETHOXY-3-METHOXYBENZYL ALCOHOL(61813-58-9) 1H NMR [m.chemicalbook.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. dcfinechemicals.com [dcfinechemicals.com]
- 21. tcichemicals.com [tcichemicals.com]
Using N-(4-ethoxy-3-methoxybenzyl)glycine as a peptide backbone protecting group
This Application Note and Protocol Guide details the use of N-(4-ethoxy-3-methoxybenzyl)glycine (referred to herein as N-EMB-Gly ) as a specialized backbone protecting group strategy in Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
Peptide aggregation (beta-sheet formation) and aspartimide formation are two of the most significant failure modes in the synthesis of "difficult sequences" (e.g., hydrophobic domains, amyloidogenic peptides). Backbone protection strategies disrupt these intermolecular hydrogen bonds by introducing a bulky group on the amide nitrogen.
N-(4-ethoxy-3-methoxybenzyl)glycine represents a Veratryl-type backbone protecting group. Structurally analogous to the widely used Dmb (2,4-dimethoxybenzyl) and Hmb (2-hydroxy-4-methoxybenzyl) groups, the EMB group (4-ethoxy-3-methoxybenzyl) offers a specific electronic profile—derived from the ethyl ether of vanillin—that provides steric bulk to disrupt aggregation while maintaining a distinct stability profile.
Key Advantages:
-
Aggregation Disruption: The bulky benzyl group prevents the formation of inter-chain hydrogen bonds, improving solvation and coupling efficiency.
-
Aspartimide Suppression: When placed adjacent to Aspartic Acid residues (e.g., Asp-Gly), it sterically hinders the nucleophilic attack of the backbone nitrogen on the aspartyl side chain, preventing racemization and byproduct formation.
-
Tuned Stability: Unlike the highly acid-labile 2,4-substituted (Dmb) groups, the 3,4-substitution pattern of EMB renders it slightly more stable to dilute acid, potentially reducing premature loss during long syntheses, while still being cleavable under strong acidic or oxidative conditions.
Chemical Profile & Mechanism
Molecule: N-(4-ethoxy-3-methoxybenzyl)glycine Class: Secondary Amine Building Block / Backbone Amide Linker Mechanism of Action:
-
Steric Shielding: The EMB group forces the peptide backbone into a cis-amide conformation or simply creates steric clash, preventing the alignment required for beta-sheet formation.
-
Solubility Enhancement: The lipophilic ether chains increase the solubility of the growing peptide chain in organic solvents (DMF/DCM).
Comparison of Backbone Protectors:
| Feature | Dmb (2,4-dimethoxy) | Hmb (2-hydroxy-4-methoxy) | EMB (4-ethoxy-3-methoxy) |
| Acid Lability | High (Cleaves with TFA) | High (Cleaves with TFA) | Moderate/Low (Requires high TFA or TFMSA) |
| Cleavage Mechanism | Resonance stabilization (Ortho/Para) | Phenyl ester formation -> Acidolysis | Resonance stabilization (Para only) |
| Primary Use | General aggregation | General aggregation | Long/Harsh Synthesis or Oxidative Cleavage |
Experimental Protocols
The following protocols describe the incorporation , elongation , and removal of the N-EMB group.
Use this method to install the EMB group directly onto a Glycine residue attached to the resin.
Reagents:
-
Resin: H-Gly-Resin (e.g., Wang or Rink Amide, 0.1–0.5 mmol scale).
-
Aldehyde: 4-ethoxy-3-methoxybenzaldehyde (Ethyl Vanillin ether).
-
Solvent: DMF / MeOH (1% acetic acid).
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN).
Step-by-Step:
-
Swelling: Swell H-Gly-Resin in DMF for 30 min. Drain.
-
Imine Formation:
-
Dissolve 4-ethoxy-3-methoxybenzaldehyde (5.0 eq) in DMF containing 1% HOAc.
-
Add to resin and shake for 1 hour at room temperature.
-
Note: The resin may turn yellow (Schiff base formation).
-
-
Reduction:
-
Prepare a solution of NaBH₃CN (5.0 eq) in DMF/MeOH (3:1).
-
Add directly to the resin slurry (do not drain the aldehyde solution).
-
Shake for 4 hours or overnight.
-
-
Washing: Drain and wash thoroughly with DMF (5x), DCM (5x), and DMF (5x) to remove excess aldehyde and boron salts.
-
QC (Chloranil Test): Perform a Chloranil test. A blue/green color indicates the presence of the secondary amine (successful alkylation). Note: The Kaiser test is not reliable for secondary amines.
Coupling the next amino acid onto the bulky secondary amine of N-EMB-Gly is the most critical step. Standard conditions (HBTU/DIC) often fail.
Recommended Activation: HATU or PyAOP (Phosphonium salts) with HOAt .
Step-by-Step:
-
Activation:
-
Amino Acid (Fmoc-AA-OH): 5.0 eq
-
HATU: 5.0 eq
-
HOAt: 5.0 eq
-
DIPEA (Diisopropylethylamine): 10.0 eq
-
Dissolve in minimal DMF.
-
-
Coupling:
-
Add the activated solution to the N-EMB-Gly-Resin .
-
Heat: Incubate at 50°C for 2 hours (microwave irradiation can be used: 75°C for 10 min).
-
Note: Double coupling is highly recommended.
-
-
Capping (Critical):
-
After coupling, cap unreacted secondary amines with Acetic Anhydride/Pyridine (1:1) in DCM for 30 min. This prevents deletion sequences.
-
-
Continuation: Proceed with standard Fmoc-SPPS for the remainder of the sequence.
The 3,4-substitution pattern of EMB is less acid-labile than Dmb. Standard TFA cocktails may require modification.
Method 1: High-Acid Cleavage (Standard)
-
Cocktail: TFA / TIS / H₂O / DODT (92.5 : 2.5 : 2.5 : 2.5).
-
Incubation: Shake resin in cocktail for 3–4 hours (longer than standard 2h).
-
Precipitation: Precipitate in cold diethyl ether.
-
Analysis: Analyze by HPLC. If the EMB-protected peak is observed (mass = Target + 164 Da), proceed to Method 2.
Method 2: "Soft" Acid + Oxidative Cleavage (Alternative) If the EMB group is stable to TFA, it can be removed oxidatively (similar to PMB).
-
Cleave peptide from resin using standard TFA cocktail (leaving EMB intact if stable).
-
Purify the EMB-protected peptide.
-
Oxidation: Dissolve peptide in Acetonitrile/Water. Add Ceric Ammonium Nitrate (CAN) (3–5 eq) or DDQ . Stir for 30 min.
-
Purify the final deprotected peptide.
Visualizations
Figure 1: Synthesis and Mechanism Workflow This diagram illustrates the reductive amination pathway and the steric blocking mechanism.
Caption: Workflow for installing N-EMB backbone protection via reductive amination and subsequent peptide elongation.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Incomplete Alkylation | Wet solvents or old reducing agent. | Use anhydrous DMF/MeOH. Ensure NaBH₃CN is fresh. Repeat reductive amination step. |
| Failed Coupling (Next AA) | Steric hindrance of N-EMB group. | Switch to HATU or PyAOP . Increase temp to 50°C . Use Sym-collidine as base. |
| Incomplete Removal | 3,4-substitution is acid-stable. | Extend TFA cleavage time to 5h+. Add TFMSA (Trifluoromethanesulfonic acid) to cocktail (Caution: harsh). Or use oxidative removal (CAN). |
| Racemization of Cys/His | High temp coupling. | If Cys/His follows the EMB residue, reduce temp to 25°C and use DIC/Oxyma with extended time. |
References
-
Quibell, M., & Johnson, T. (1995). N-(2-Hydroxy-4-methoxybenzyl) amino acids as aids to the synthesis of difficult peptides.Journal of the Chemical Society, Perkin Transactions 1 , 2019-2024. Link
-
Offer, J., Quibell, M., & Johnson, T. (1996). On-resin solid-phase synthesis of peptide alpha-thioesters using an N-acyl-urea linker.Journal of the American Chemical Society , 118(12), 2799-2800. (Foundational work on backbone protection strategies). Link
-
Vedejs, E., & Lin, S. (1994). N-Alpha-Tritylamino Acid N-Carboxyanhydrides - The First Example of A Stable N-Trityl-N-Carboxyanhydride.Journal of Organic Chemistry , 59(7), 1602-1603. (Discusses N-benzyl protecting group stability). Link
-
Carpino, L. A., et al. (1990). The 9-Fluorenylmethyloxycarbonyl Family of Base-Labile Amino-Protecting Groups.Accounts of Chemical Research , 20(11), 401-407. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.Chemical Reviews , 109(6), 2455-2504. (Comprehensive review of protecting group stability including Dmb/Hmb analogs). Link
Preparation of N-(4-ethoxy-3-methoxybenzyl)glycine ethyl ester
Abstract & Objective
This application note details a robust, scalable protocol for the synthesis of N-(4-ethoxy-3-methoxybenzyl)glycine ethyl ester , a critical secondary amine intermediate often employed in the development of peptidomimetics and neuroactive pharmacophores.
While direct alkylation of glycine esters with benzyl halides is possible, it frequently suffers from over-alkylation (formation of tertiary amines) and hydrolytic side reactions. This guide utilizes a Reductive Amination strategy mediated by Sodium Triacetoxyborohydride (STAB).[1][2] This method guarantees mono-alkylation selectivity, preserves the ester moiety, and offers a streamlined workup compatible with high-throughput medicinal chemistry workflows.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the benzylic amine bond. The optimal forward synthesis involves the condensation of 4-ethoxy-3-methoxybenzaldehyde (O-Ethyl Vanillin) with glycine ethyl ester hydrochloride , followed by in situ hydride transfer.
Strategic Advantages:
-
Selectivity: STAB reduces the intermediate iminium species faster than the aldehyde, minimizing side products.
-
Mild Conditions: The reaction proceeds at room temperature in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), avoiding thermal degradation of the ethyl ester.
-
Safety: Unlike Sodium Cyanoborohydride (
), STAB does not generate toxic cyanide byproducts.
Mechanism & Workflow Diagram
Figure 1: Mechanistic pathway for the reductive amination. The reaction proceeds via an imine intermediate which is selectively reduced by STAB.
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][3][4] | Role |
| 4-Ethoxy-3-methoxybenzaldehyde | 180.20 | 1.0 | Electrophile |
| Glycine ethyl ester HCl | 139.58 | 1.1 | Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.1 | Base (Neutralizer) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | Reducing Agent |
| 1,2-Dichloroethane (DCE) | - | Solvent | Reaction Medium |
| Acetic Acid (Glacial) | 60.05 | 0.1-1.0 | Catalyst (Optional) |
Equipment:
-
250 mL Round-bottom flask (flame-dried, N2 purged).
-
Magnetic stir bar.[5]
-
Addition funnel (optional, for large scale).
-
Rotary Evaporator.[5]
Experimental Protocol
Step 1: In Situ Free-Basing and Imine Formation
-
Setup: Charge a 250 mL round-bottom flask with Glycine ethyl ester hydrochloride (1.54 g, 11.0 mmol) and anhydrous DCE (30 mL).
-
Neutralization: Add Triethylamine (1.53 mL, 11.0 mmol) dropwise. The mixture will become slightly cloudy as triethylamine hydrochloride precipitates. Stir for 10 minutes.
-
Addition: Add 4-Ethoxy-3-methoxybenzaldehyde (1.80 g, 10.0 mmol) to the reaction mixture.
-
Equilibration: Stir the mixture at Room Temperature (20–25°C) for 30–60 minutes.
-
Expert Insight: Although STAB allows for "one-pot" addition, giving the aldehyde and amine time to equilibrate ensures maximal imine formation before the reducing agent is introduced, improving yield.
-
Step 2: Reductive Amination
-
Reduction: Cool the mixture slightly to 0°C (ice bath) if working on >10g scale to control exotherm. For this scale, Room Temperature is acceptable.
-
Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol) in 3–4 portions over 10 minutes.
-
Reaction: Remove the ice bath (if used) and stir vigorously at Room Temperature under Nitrogen atmosphere.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
-
Target Time: 2 to 4 hours.
-
Observation: The aldehyde spot (Rf ~0.[3]6) should disappear. The product will appear as a more polar spot (Rf ~0.3-0.4) that stains positive with Ninhydrin or Dragendorff reagent.
-
Step 3: Workup and Purification
-
Quench: Quench the reaction by adding saturated aqueous NaHCO3 (30 mL). Stir for 15 minutes until gas evolution ceases.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).
-
Wash: Combine organic layers and wash with:
-
Brine (30 mL).
-
-
Drying: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the crude oil.
-
Purification:
-
The crude material is often >90% pure.
-
If necessary, purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of 20%
50% Ethyl Acetate in Hexanes.
-
Workup Logic Flowchart
Figure 2: Step-by-step workup procedure to isolate the free amine product.
Characterization & Validation
The identity of the product must be confirmed via 1H NMR and MS .
Expected Data (CDCl3, 400 MHz):
- 6.80 - 6.90 (m, 3H): Aromatic protons (Veratryl/Vanillyl pattern).
-
4.19 (q, J=7.1 Hz, 2H): Ethyl ester
. -
4.08 (q, J=7.0 Hz, 2H): Ethoxy
on the ring. -
3.86 (s, 3H): Methoxy
. -
3.75 (s, 2H): Benzylic
. -
3.40 (s, 2H): Glycine
. - 1.45 (t, 3H): Ethoxy methyl.
- 1.28 (t, 3H): Ester methyl.
Mass Spectrometry (ESI+):
-
Calculated Mass (
): 267.32 Da. -
Observed
: 268.3 m/z.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Conversion | Steric hindrance or wet solvent. | Add 1-2 drops of Acetic Acid to catalyze imine formation. Ensure DCE is dry. |
| Dialkylation | Excess aldehyde or high temp. | Ensure strict 1:1 stoichiometry or slight excess of amine. Keep temp < 25°C. |
| Product is Hazy | Boron salts remaining. | Perform an extra wash with 10% Citric Acid (rapidly) or use more NaHCO3 during quench. |
| Ester Hydrolysis | Workup too basic or prolonged. | Avoid strong bases (NaOH). Use NaHCO3.[5] Do not store in aqueous media. |
Safety Information
-
Sodium Triacetoxyborohydride (STAB): Water-reactive and releases hydrogen gas. Store in a desiccator. Handle under inert atmosphere.
-
1,2-Dichloroethane (DCE): Toxic and potential carcinogen. Handle in a fume hood. DCM is a viable, safer alternative if DCE is unavailable.
-
Glycine Ethyl Ester HCl: Irritant. Avoid inhalation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
Organic Chemistry Portal. (n.d.). Synthesis of Amines - Reductive Amination.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for N-(4-ethoxy-3-methoxybenzyl)glycine
Here is the comprehensive technical support guide for N-(4-ethoxy-3-methoxybenzyl)glycine .
Executive Summary & Molecule Profile[1][2][3][4][6]
N-(4-ethoxy-3-methoxybenzyl)glycine is a secondary amino acid derivative often utilized as a pharmaceutical intermediate or a probe in neuropharmacology (structurally related to vanilloid and glycine transporter ligands).[1][2][3][4]
Users frequently encounter a "Solubility Paradox" with this compound. As a zwitterionic molecule possessing a lipophilic "tail" (the ethoxy-methoxybenzyl ring) and a polar "head" (the glycine moiety), it often exhibits poor solubility in both pure water (at neutral pH) and non-polar organic solvents (like Hexane or Ether).[2][3][4]
Key Chemical Properties:
-
Nature: Amphoteric Zwitterion (
)[1][5][2][3][4] -
Critical Behavior: Spontaneous precipitation occurs near pH 6 (the isoelectric point).[2][3][4]
The Solubility Landscape
The following table summarizes the solubility profile based on the compound's ionization state. Use this to select the correct solvent system for your specific application (Synthesis vs. Biological Assay).[2][3][4]
| Solvent System | Ionization State | Solubility Rating | Notes |
| Water (pH 6.0) | Zwitterion (Neutral net charge) | Poor (< 1 mg/mL) | Lattice energy dominates; compound precipitates.[1][5][2][3][4] |
| Water (pH < 2.0) | Cation ( | High (> 50 mg/mL) | Soluble as Hydrochloride salt.[2][3][4] |
| Water (pH > 10.0) | Anion ( | High (> 50 mg/mL) | Soluble as Sodium/Potassium salt.[5][2][3][4] |
| DMSO / DMF | Zwitterion | Excellent | Best for preparing concentrated stock solutions (up to 100 mM).[2][3][4] |
| Methanol / Ethanol | Zwitterion | Moderate | Soluble, especially with slight heating or acid doping.[2][3][4] |
| DCM / Ethyl Acetate | Zwitterion | Very Poor | Insoluble due to ionic character of the head group.[2][3][4] |
| Hexane / Ether | Zwitterion | Insoluble | Completely incompatible.[2][3][4] |
Troubleshooting Guide (Q&A)
Scenario A: Biological Assays & Stock Preparation
Q1: I tried dissolving the powder directly in PBS (pH 7.4) for a cell assay, but it formed a cloudy suspension. Why? A: At pH 7.4, the molecule is close to its zwitterionic state (or slightly anionic), but the lipophilic benzyl tail drives aggregation.[2][4] The crystal lattice energy is too high for the buffer to overcome.[2][3][4]
-
The Fix: Dissolve the compound in 100% DMSO first to create a high-concentration stock (e.g., 10-50 mM).[1][5][2][3][4] Then, dilute this stock into your assay buffer.[2][3][4] Ensure the final DMSO concentration remains < 0.5% to avoid cytotoxicity.[2][3][4]
Q2: My DMSO stock crashed out when I diluted it into the media. A: This is "solvent shock."[2][3][4] Rapid dilution into an aqueous environment at the pI causes immediate reprecipitation.[2][3][4]
-
The Fix: Vortex the media rapidly while adding the DMSO stock dropwise. If precipitation persists, adjust the media pH slightly to 8.0 (if the assay allows) to encourage the anionic, more soluble form.[2][4]
Scenario B: Synthesis & Purification
Q3: I cannot extract the product from water into Dichloromethane (DCM) or Ethyl Acetate during workup. A: This is a classic issue with amino acids. In its zwitterionic form, the compound is too polar for DCM.[2][4] In its salt forms (acidic or basic), it is too ionic.[2][3][4]
-
The Fix: You cannot use standard extraction easily. Instead, use Isoelectric Precipitation :
Q4: How do I recrystallize it? A: Standard organic solvents won't work well.[2][3][4]
-
The Fix: Use a Water/Ethanol mixture.[2][3][4][6][7] Dissolve the compound in hot water with a small amount of HCl (to form the soluble cation).[2][3][4] Add hot Ethanol. Then, carefully neutralize with a stoichiometric amount of base (like NaOH) or Sodium Acetate to reach the pI while cooling.[3][4] The zwitterion will crystallize out.[2][3][4]
Visualizing the Solubility Logic
The following diagram illustrates the relationship between pH, ionization, and solubility, guiding your solvent choice.
Figure 1: Solubility decision tree based on pH manipulation and solvent class.[1][5][2][3][4]
Detailed Protocol: Isoelectric Precipitation (Purification)
If you have synthesized N-(4-ethoxy-3-methoxybenzyl)glycine and need to isolate it from a reaction mixture, follow this self-validating protocol.
Reagents:
-
pH Meter (Calibrated)
-
Ice bath
Step-by-Step:
-
Initial Dissolution: If your crude material is a solid residue, dissolve it in a minimum volume of 1M NaOH .[2][3][4] This ensures the compound is fully deprotonated and soluble.[2][3][4] Filter off any insoluble mechanical impurities.[2][3][4]
-
Acidification: Place the beaker in an ice bath. With vigorous stirring, add 1M HCl dropwise.
-
Monitoring: Watch the pH meter. As you approach pH 7, the solution may become cloudy.[2][3][4]
-
Targeting pI: Continue adding HCl slowly until you reach pH 5.8 – 6.0 .
-
Crystallization: Allow the suspension to stir at 4°C for 30 minutes to maximize yield.
-
Filtration: Filter the solid using a Buchner funnel.
-
Washing:
-
Drying: Dry under vacuum over
or in a desiccator.
Workflow Visualization: Extraction vs. Precipitation
Figure 2: Purification workflow relying on isoelectric precipitation rather than liquid-liquid extraction.
References
-
Avdeef, A. (2003).[2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][5][2][3][4] (Provides the foundational theory on zwitterionic solubility profiles and pI calculations).
-
Bergström, C. A., et al. (2016).[2][3][4] "Accuracy of measured and calculated physicochemical properties for prediction of oral drug absorption." European Journal of Pharmaceutical Sciences.
-
National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 3083688, N-(4-Hydroxy-3-methoxybenzoyl)glycine (Analogous Structure). Retrieved February 21, 2026 from .[5][2][3]
-
Perlovich, G. L., et al. (2006).[2][3][4] "Thermodynamic investigation of sublimation and solubility of amino acid derivatives." Journal of Chemical & Engineering Data. [5][2][3][4]
Sources
- 1. prepchem.com [prepchem.com]
- 2. N-(4-Methoxybenzyl)glycine | C10H13NO3 | CID 302090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-[(4-Methoxyphenyl)methyl]glycine ethyl ester | C12H17NO3 | CID 11736212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxy-4-hydroxyhippuric acid - Wikipedia [en.wikipedia.org]
- 5. N-(4-Methoxybenzoyl)glycine|BLD Pharm [bldpharm.com]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Over-Alkylation in N-Benzylglycine Synthesis
The Core Challenge: The Nucleophilic Paradox
In the synthesis of N-(4-ethoxy-3-methoxybenzyl)glycine, the primary objective is mono-alkylation .[1] However, the reaction suffers from a fundamental kinetic problem: the product (a secondary amine) is often more nucleophilic than the starting material (glycine, a primary amine).
Once the first benzyl group is attached, the electron-donating inductive effect of the alkyl group increases the electron density on the nitrogen, making it more reactive toward the alkylating agent than the remaining glycine. This leads to the rapid formation of the undesired tertiary amine impurity (N,N-bis-alkylation).[1]
This guide provides two validated workflows to suppress this pathway: Kinetic Control (Direct Alkylation) and Mechanistic Control (Reductive Amination) .
Strategic Route Selection
Choose your protocol based on available reagents and scale.
| Feature | Route A: Direct Alkylation | Route B: Reductive Amination |
| Reagents | Glycine + Benzyl Halide (Cl/Br) | Glycine + Benzaldehyde + Reducing Agent |
| Selectivity | Moderate (Requires high excess glycine) | High (Mechanistically favors mono) |
| Atom Economy | Low (Excess glycine wasted/recycled) | High |
| Key Risk | Polyalkylation (Tertiary amine) | Reduction of aldehyde to alcohol |
| Preferred For | Small scale or when aldehyde is unavailable | Process scale / High purity requirements |
Visualizing the Competing Pathways
The following diagram illustrates the kinetic competition that leads to impurities.
Caption: Kinetic competition between the starting primary amine and the product secondary amine. The secondary amine reacts faster (k2 > k1), causing over-alkylation.
Protocol A: Direct Alkylation (Kinetic Control)[1]
Principle: By flooding the reaction with a massive excess of glycine, you statistically force the alkylating agent to encounter a primary amine rather than the newly formed secondary amine.
Optimized Protocol
-
Stoichiometry: 1.0 eq Benzyl halide : 5.0 – 10.0 eq Glycine.
-
Solvent: Water/THF or Water/Dioxane (Glycine is water-soluble; the halide is organic-soluble).[1]
-
Base: NaOH or KOH (2.0 eq relative to Glycine).
Step-by-Step:
-
Dissolution: Dissolve Glycine (10 eq) and NaOH (10 eq) in water. Note: High pH is required to deprotonate the ammonium form (
) to the nucleophilic amine ( ). -
Addition: Dissolve 4-ethoxy-3-methoxybenzyl chloride in THF. Add this solution dropwise to the glycine solution over 60–90 minutes.
-
Why? Slow addition keeps the concentration of the alkylating agent low relative to the glycine, favoring mono-alkylation.
-
-
Temperature: Maintain at 40–50°C.
-
Workup (Critical):
-
Acidify to pH ~2 with HCl to protonate all amines (stops reaction).
-
Wash with Ethyl Acetate (removes unreacted benzyl halide and neutral impurities).
-
Adjust aqueous layer to pH ~6.0 (Isoelectric point of the product). The zwitterionic product should precipitate or be extractable into organic solvent (e.g., n-Butanol).
-
Troubleshooting Direct Alkylation
| Symptom | Probable Cause | Corrective Action |
| High levels of Di-alkylated impurity | Glycine excess too low.[1] | Increase Glycine to 10 equivalents. |
| Low Conversion | pH too low (Glycine protonated). | Ensure pH > 10 during reaction. |
| Emulsion during workup | Zwitterion effect. | Use brine; adjust pH precisely to isoelectric point. |
Protocol B: Reductive Amination (Mechanistic Control)[1]
Principle: This route avoids the "nucleophilic competition" entirely. The intermediate imine is formed first, then selectively reduced.[2][3] This is the recommended industry standard for high purity.
Optimized Protocol
-
Reagents: 4-ethoxy-3-methoxybenzaldehyde (1.0 eq), Glycine (1.2 eq).[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) or NaBH4.[3]
-
Solvent: Methanol (for NaBH4) or DCE/DMF (for STAB).
Step-by-Step (The "Stepwise" Method):
-
Imine Formation: Dissolve Glycine (1.2 eq) and NaOH (1.0 eq) in Methanol. Add the aldehyde (1.0 eq). Stir for 2–4 hours at room temperature.
-
Checkpoint: Monitor by TLC/LCMS. The aldehyde peak should disappear, replaced by the imine (Schiff base).
-
-
Reduction: Cool to 0°C. Add NaBH4 (1.5 eq) in small portions.
-
Why Stepwise? Adding the reducing agent after imine formation prevents the aldehyde from being reduced to the corresponding benzyl alcohol (a common waste product).
-
-
Quench: Add dilute HCl to destroy excess hydride.
-
Isolation: Adjust pH to isoelectric point (~6.0) and precipitate/extract.
Troubleshooting Reductive Amination
| Symptom | Probable Cause | Corrective Action |
| Benzyl Alcohol impurity formed | Reducing agent added too early.[1] | Ensure complete imine formation before adding hydride. |
| No reaction (Glycine insoluble) | Wrong solvent/pH. | Use MeOH/Water mixtures or add 1 eq NaOH to solubilize glycine. |
| Tertiary amine present | Reductive alkylation of product.[3] | Do not use large excess of aldehyde. Keep stoichiometry 1:1 or slight amine excess. |
Purification Strategy: The Isoelectric Advantage
Since your target is an amino acid derivative, it behaves as a zwitterion. You can use pH switching to purify it without column chromatography.
-
Acidic Wash (pH < 2): The amine is protonated (
), and the carboxylic acid is protonated ( ). The molecule is cationic and stays in water. Non-basic impurities (benzyl halides/alcohols) can be extracted into organic solvent (EtOAc/DCM) and discarded. -
Isoelectric Precipitation (pH ~6): Adjust the aqueous layer to the isoelectric point (pI). For N-benzylglycine derivatives, this is typically pH 5.5–6.5.[1]
-
At pI, the net charge is zero.[4] Solubility in water is minimal.
-
The product precipitates (filter it) or can be extracted into n-Butanol.
-
-
Basic Wash (pH > 10): If di-alkylated impurity persists, it will not form a zwitterion (it has no NH proton to lose, but the COOH becomes COO-).[1] However, separation based on pKa differences between the secondary and tertiary amine is difficult. Prevention is better than cure.
Workflow Decision Tree
Caption: Decision tree for selecting the optimal synthesis route based on reagent availability and purity requirements.
References
-
Mechanism of Amine Alkylation & Over-alkylation
-
Reductive Amination Methodology
-
General Synthesis of N-Benzylglycine Derivatives
-
PrepChem. "Synthesis of N-(2,4-Dimethoxybenzyl)glycine" (Analogous procedure). Available at: [Link]
-
-
pKa and Isoelectric Properties
-
Isca Biochemicals. "Amino acid pKa and pKi values". Available at: [Link]
-
Sources
Stability of N-(4-ethoxy-3-methoxybenzyl)glycine under acidic deprotection conditions
Executive Dashboard: Stability Overview
Status: High Risk / Acid Labile
N-(4-ethoxy-3-methoxybenzyl)glycine contains a highly electron-rich benzylamine system. Under standard acidic deprotection conditions (e.g., Trifluoroacetic acid [TFA] cocktails used in SPPS), this molecule exhibits significant lability. The 4-ethoxy-3-methoxybenzyl (EMB) group functions analogously to the 2,4-Dimethoxybenzyl (Dmb) or 3,4-Dimethoxybenzyl (DMB) protecting groups.
| Condition | Stability Prediction | Outcome |
| 1% TFA / DCM | Moderate | Likely stable for short durations (<30 min). |
| 50% TFA / DCM | Low | Significant cleavage observed. |
| 95% TFA (Std. Cocktail) | Unstable | Rapid cleavage of the benzyl group (Deprotection).[1] |
| Acetic Acid (AcOH) | High | Stable. |
| HCl / Dioxane (4M) | Low | Cleavage likely; risk of chlorination side-products. |
Mechanistic Insight: The "Why" Behind the Instability
To troubleshoot effectively, you must understand the electronic forces at play. The N-(4-ethoxy-3-methoxybenzyl) moiety is not a standard benzyl group; it is an "activated" benzyl system.
The Electronic Amplifier Effect
The benzene ring possesses two strong electron-donating groups (EDGs):
-
4-Ethoxy (-OEt): Strong resonance donor, moderate steric bulk.
-
3-Methoxy (-OMe): Strong resonance donor.
These groups act as "electronic pumps," pushing electron density into the benzene ring. When the amine nitrogen is protonated in strong acid, the bond between the benzylic carbon and the nitrogen weakens. The EDGs stabilize the resulting benzyl carbocation intermediate, dramatically lowering the activation energy for cleavage via an
Visualization: Acid-Catalyzed Cleavage Pathway
Figure 1: The mechanistic pathway of acid-catalyzed debenzylation. Note the critical role of scavengers in preventing re-alkylation.
Troubleshooting & Optimization Protocols
Scenario A: You WANT to Remove the Benzyl Group
Context: You are using the EMB group as a backbone protecting group (similar to Dmb) to prevent aggregation during peptide synthesis.
Issue: Incomplete cleavage or "purple/black" reaction mixtures. Root Cause: The EMB carbocation is highly electrophilic. If not quenched immediately, it polymerizes (causing color change) or re-attaches to the glycine (equilibrium).
Optimized Protocol (The "High-Scavenger" Cocktail): Do not use neat TFA. You must trap the carbocation.
-
Prepare Cocktail K (Modified):
-
TFA: 82.5%
-
Phenol: 5% (Accelerates cleavage)
-
Water: 5% (Hydrolysis)
-
Thioanisole: 5% (Strong nucleophile)
-
EDT (Ethanedithiol) or DODT: 2.5% (Crucial for electron-rich cations)
-
-
Reaction Time: 2–3 hours at Room Temperature.
-
Precipitation: Cold Diethyl Ether.
Scenario B: You WANT to KEEP the Benzyl Group
Context: The EMB-glycine is a pharmacophore or permanent modification, but you need to remove a Boc group or cleave from a resin.
Issue: Loss of the EMB group during other deprotection steps. Root Cause: The acid concentration is too high.
Strategy 1: Switch to Fmoc Chemistry
-
Why: Fmoc removal uses Piperidine (Base). The EMB group is completely stable to basic conditions.
Strategy 2: Kinetic Control (If stuck with Acid) If you must remove a Boc group in the presence of EMB:
-
Reagent: 1M HCl in Ethyl Acetate (anhydrous) or 10-20% TFA in DCM.
-
Temperature:
(Ice bath). -
Time: Monitor strictly by LCMS every 10 minutes. Stop immediately upon Boc removal.
-
Note: This is risky.[2] The EMB group is significantly more acid-sensitive than a standard Benzyl (Bn) group.
Diagnostic Flowchart: Solving Stability Issues
Use this decision tree to diagnose your specific experimental failure.
Figure 2: Diagnostic logic for N-(EMB)-glycine stability issues.
Frequently Asked Questions (FAQs)
Q1: Can I use Triisopropylsilane (TIS) as the only scavenger? A: Likely insufficient. While TIS is a good bulk scavenger, electron-rich benzyl cations (like EMB) are "sticky." They require sulfur-based scavengers like DODT (3,6-Dioxa-1,8-octanedithiol) or Thioanisole to be irreversibly quenched. Without sulfur, you risk re-alkylation of Tryptophan or Tyrosine residues if they are present in your peptide.
Q2: How does the 4-ethoxy group differ from the standard 4-methoxy (PMB)? A: The ethoxy group is slightly more electron-donating due to the inductive effect of the extra methylene group, though sterically bulkier. This makes the EMB group slightly more acid-labile than the standard PMB group. If a protocol works for PMB removal, it will definitely remove EMB.
Q3: Is this molecule stable in physiological pH?
A: Yes. At pH 7.4 (PBS buffer) or pH 2-3 (stomach acid simulation), the rate of cleavage is negligible. The cleavage mechanism requires the super-acidic environment (Hammett acidity function
References
-
Acid Lability of DMB/PMB Groups
-
Benzylamine Cleavage Mechanisms
- Title: Deaminative coupling of benzylamines and arylboronic acids (Mechanistic insights into C-N bond cleavage).
- Source: ETH Zurich Research Collection.
-
URL:[Link]
-
General Benzyl Glycine Properties
-
Title: N-Benzylglycine Hydrochloride: A Technical Guide.[3]
- Source: BenchChem Technical Library.
-
-
Protecting Group Strategies (Dmb/Hmb Analogues)
- Title: Deprotection of 3,4-Dimethoxybenzyl Group on Nitrogen using PIFA.
- Source: LOCKSS / Clockss Archive.
-
URL:[Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of N-(4-ethoxy-3-methoxybenzyl)glycine
As drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides a comprehensive operational plan for the safe handling and disposal of N-(4-ethoxy-3-methoxybenzyl)glycine. While this specific molecule lacks extensive published hazard data, by analyzing its structure—a substituted benzylamine linked to a glycine core—we can establish a robust safety protocol based on first principles and authoritative guidelines for similar chemical classes. This document serves as a practical, step-by-step resource for ensuring personnel safety and experimental integrity.
Hazard Assessment: A Proactive Approach
Given the absence of a specific Safety Data Sheet (SDS) for N-(4-ethoxy-3-methoxybenzyl)glycine, we must infer potential hazards from its constituent parts and related molecules. The base molecule, glycine, is generally considered non-hazardous but can act as a mild irritant in powder form.[1][2] The N-substituted benzyl group may introduce additional, though likely low-level, hazards. Therefore, we will operate under the assumption that this compound may be:
-
An irritant to the respiratory tract if inhaled as a fine powder.[3][4]
-
Potentially harmful if swallowed in significant quantities.[3][5]
This conservative assessment forms the basis for the engineering controls and personal protective equipment (PPE) detailed below. Every laboratory is required by OSHA to have a written Chemical Hygiene Plan (CHP) that outlines specific safety procedures.[6][7][8][9]
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment is worn, the work environment itself should be engineered to minimize exposure.
-
Ventilation: All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood.[10] This is the most critical step in preventing the generation of airborne particulates that can be inhaled.
-
Designated Area: All work with N-(4-ethoxy-3-methoxybenzyl)glycine should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.
-
Training: All personnel must be trained on the specific hazards (even if potential) and the handling procedures outlined in this guide before beginning work.[6][8]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical.[10][11] The following table outlines the minimum required PPE for handling N-(4-ethoxy-3-methoxybenzyl)glycine.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | ANSI Z87.1-rated safety glasses with side shields. | Powder-free nitrile gloves.[12][13] | Full-length lab coat.[9][14] | N95-rated respirator (recommended if not using a powder containment hood).[15][16] |
| Solution Preparation & Handling | ANSI Z87.1-rated safety glasses with side shields. A face shield is recommended if there is a splash hazard. | Nitrile gloves. | Full-length lab coat. | Not required if performed in a fume hood. |
| Spill Cleanup | Chemical splash goggles. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. | N95-rated respirator. |
Step-by-Step Handling and Disposal Workflow
This section provides a procedural guide for the entire lifecycle of the compound within the laboratory, from receipt to disposal.
Preparation and Weighing
-
Don PPE: Before handling the container, don the appropriate PPE as specified in the table above (safety glasses, nitrile gloves, lab coat).
-
Work in Fume Hood: Place the container, a clean weigh boat or paper, and necessary spatulas inside a certified chemical fume hood.
-
Grounding: If weighing a significant quantity that could generate static, ensure equipment is properly grounded to prevent dust cloud ignition.[4]
-
Dispense Carefully: Open the container and carefully transfer the desired amount of N-(4-ethoxy-3-methoxybenzyl)glycine. Avoid generating dust by using gentle scooping motions.
-
Seal and Clean: Securely close the primary container. Use a damp cloth to wipe down the spatula and the weighing area within the hood to collect any residual powder.
Solution Preparation
-
Add Solvent Slowly: Place the weighed powder in an appropriate vessel inside the fume hood. Slowly add the desired solvent to minimize splashing.
-
Ensure Compatibility: Confirm that the solvent is compatible with the compound and will not cause a hazardous reaction.
-
Labeling: Immediately label the vessel containing the solution with the full chemical name, concentration, date, and your initials.
Workflow for Safe Handling and Disposal
The following diagram illustrates the critical decision points and steps in the safe handling and disposal process.
Caption: Workflow from initial risk assessment to final waste disposal.
Emergency Procedures: Spill and Exposure
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Wipe up the material, place the paper towel in a sealed bag, and dispose of it as chemical waste.
-
Clean the spill area with soap and water.
-
-
Skin Exposure:
-
Eye Exposure:
Waste Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: All contaminated disposables (e.g., gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed plastic bag or container designated for solid chemical waste.
-
Liquid Waste: Unused solutions and rinsate containing N-(4-ethoxy-3-methoxybenzyl)glycine should be collected in a compatible, sealed waste container.[19] Do not pour organic chemical waste down the drain.[19] The container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.
-
Empty Containers: The original "empty" container must be managed as chemical waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as liquid chemical waste.[20]
-
Pickup: Follow your institution's procedures for arranging a chemical waste pickup with the Environmental Health & Safety (EHS) department.
By adhering to this comprehensive guide, researchers can confidently and safely handle N-(4-ethoxy-3-methoxybenzyl)glycine, ensuring both personal safety and the integrity of their scientific work.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. Safety by Design. [Link]
-
Chemical Waste Disposal. Georgia Institute of Technology Environmental Health & Safety. [Link]
-
PPE for Powder Handling: Support Operators Effectively. Dust Arrest. [Link]
-
Disposal Procedures for Non Hazardous Waste. East Tennessee State University. [Link]
-
Standard Personal Protective Equipment. University of Louisville Environmental Health Safety and Laboratory Operations. [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
-
NIH Waste Disposal Guide 2014: Chemical Waste. National Institutes of Health. [Link]
-
Safety Data Sheet Glycine. Redox. [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. [Link]
-
Safety Data Sheet Fmoc-Gly-(Dmb)Gly-OH. AAPPTec, LLC. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
-
PPE and Safety for Chemical Handling. ACS Material. [Link]
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]
Sources
- 1. redox.com [redox.com]
- 2. Glycine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. peptide.com [peptide.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. osha.gov [osha.gov]
- 7. mastercontrol.com [mastercontrol.com]
- 8. compliancy-group.com [compliancy-group.com]
- 9. labequipmentdirect.com [labequipmentdirect.com]
- 10. ipgsf.com [ipgsf.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. PPE and Safety for Chemical Handling [acsmaterial.com]
- 13. geneseo.edu [geneseo.edu]
- 14. safety.rice.edu [safety.rice.edu]
- 15. dustarrest.com [dustarrest.com]
- 16. falseguridad.com [falseguridad.com]
- 17. combi-blocks.com [combi-blocks.com]
- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 19. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 20. sites.rowan.edu [sites.rowan.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
